(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
benzyl (3S)-3-benzylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHBPBYETAJYMS-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662637 | |
| Record name | Benzyl (3S)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217779-31-1 | |
| Record name | Benzyl (3S)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride: A Cornerstone Chiral Building Block
Abstract
This technical guide provides a comprehensive analysis of (S)-benzyl 3-benzylpiperazine-1-carboxylate hydrochloride, a pivotal chiral intermediate in modern medicinal chemistry. We will dissect its structural and physicochemical properties, present a detailed, rationalized synthetic protocol, and outline a robust framework for its analytical characterization and quality control. Furthermore, this guide explores its strategic application in drug discovery as a versatile scaffold for creating complex molecular architectures. The content herein is curated for researchers, scientists, and drug development professionals, blending theoretical principles with practical, field-proven insights to support the synthesis and utilization of this high-value compound.
Introduction: The Strategic Value of Chiral Piperazines
The piperazine ring is one of the most ubiquitous heterocyclic scaffolds found in biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from a unique combination of attributes: the two nitrogen atoms provide handles for molecular derivatization, improve aqueous solubility and pharmacokinetic profiles, and can engage in crucial hydrogen bonding interactions with biological targets.[1][2]
When a substituent is introduced on the piperazine ring, as in the case of a 3-benzyl group, a stereocenter is created. The precise control of this stereochemistry is paramount in drug development, as enantiomers of a chiral drug often exhibit profoundly different pharmacological, toxicological, and metabolic properties. The synthesis of enantiomerically pure substituted piperazines is therefore a critical challenge and a significant area of research.[3][4] (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride emerges as a sophisticated solution, offering a pre-formed, stereochemically defined core. The benzyloxycarbonyl (Cbz) group at the N-1 position and the benzyl group at the C-3 position provide orthogonal handles for synthesis, while the hydrochloride salt at the N-4 position enhances stability and handling characteristics.
Structural Elucidation and Physicochemical Properties
The structure of (S)-benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is defined by several key features: a piperazine core, a chiral center at the C-3 position with (S)-configuration, a benzyl substituent at C-3, a benzyloxycarbonyl (Cbz) protecting group at N-1, and a hydrochloride salt at the N-4 nitrogen.
-
Piperazine Ring: A six-membered saturated heterocycle providing the foundational scaffold.
-
C-3 (S)-Chiral Center: The stereogenic carbon bearing the benzyl group, dictating the molecule's three-dimensional orientation.
-
N-1 Benzyloxycarbonyl (Cbz) Group: A robust protecting group that deactivates the N-1 nitrogen, preventing undesired side reactions. It can be selectively removed under specific conditions (e.g., hydrogenolysis), which is crucial for subsequent synthetic steps.
-
N-4 Amine Hydrochloride: The unprotected secondary amine is protonated by HCl, forming a stable, crystalline, and less hygroscopic salt, which simplifies handling and purification.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (3S)-3-benzyl-1-(phenylmethyl) piperazine-1-carboxylate;hydrochloride | |
| Molecular Formula | C₁₉H₂₃ClN₂O₂ | [5] |
| Molecular Weight | 362.85 g/mol | [5] |
| CAS Number | Not available for the specific (S)-isomer hydrochloride. Parent Cbz-protected base is 31166-44-6. | [6] |
| Appearance | White to off-white crystalline solid (Expected) | |
| Solubility | Soluble in water, methanol. Insoluble in non-polar solvents like hexane. | [7] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure piperazines is a non-trivial task.[3][4][8] A robust and scalable strategy for preparing the title compound begins with a readily available chiral starting material to ensure absolute stereochemical control. The following protocol is based on established chemical principles, starting from (S)-Phenylalanine.
Causality in Experimental Design:
-
Starting Material: (S)-Phenylalanine is selected as it provides the desired stereocenter at the alpha-carbon, which will become the C-3 position of the piperazine ring.
-
Protection Strategy: The use of two distinct, orthogonal protecting groups (Boc and Cbz) is a cornerstone of this synthesis. The Boc group is used temporarily and is removed under acidic conditions, while the Cbz group at N-1 remains until a later stage, allowing for selective manipulation of the N-4 position.
-
Cyclization: The key ring-forming step is an intramolecular reductive amination. This is a high-yielding and clean reaction that forms the piperazine ring without racemizing the adjacent chiral center.
Experimental Protocol: Synthesis of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride
Step 1: N-Boc Protection of (S)-Phenylalanine
-
Suspend (S)-Phenylalanine (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by the dropwise addition of 1M Sodium Hydroxide solution to maintain a pH of 9-10.
-
Stir the reaction at room temperature for 12 hours until the starting material is consumed (monitored by TLC).
-
Acidify the aqueous solution to pH 2-3 with 1M HCl and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-(S)-Phe-OH as a white solid.
Step 2: Amide Coupling
-
Dissolve Boc-(S)-Phe-OH (1.0 eq) in Dichloromethane (DCM).
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and a tertiary amine base like Triethylamine (2.5 eq).
-
Cool to 0 °C and add a coupling reagent such as EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to afford the Weinreb amide.
Step 3: Reduction to Aldehyde
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add Lithium Aluminum Hydride (LiAlH₄, 1.2 eq) solution dropwise.
-
Stir for 1 hour at -78 °C, then quench carefully by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).
-
Filter the resulting suspension through Celite and concentrate the filtrate to yield the crude Boc-protected amino aldehyde. Use immediately in the next step.
Step 4: Reductive Amination and Cbz Protection
-
Dissolve the crude aldehyde (1.0 eq) and N-Cbz-aminoacetaldehyde (1.1 eq) in DCM.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir at room temperature for 12 hours.
-
Quench with saturated NaHCO₃ and extract with DCM.
-
Dry the organic layer and concentrate. The resulting diamine is taken to the next step without further purification.
Step 5: Boc Deprotection and Cyclization
-
Dissolve the crude product from Step 4 in DCM and add Trifluoroacetic Acid (TFA, 10 eq) at 0 °C.
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure, re-dissolve in a solvent like Methanol, and add a base (e.g., K₂CO₃) to neutralize the TFA salt and induce intramolecular cyclization to form the piperazinone.
-
Purify by column chromatography.
Step 6: Piperazinone Reduction
-
Dissolve the piperazinone (1.0 eq) in anhydrous THF under nitrogen.
-
Cool to 0 °C and add a reducing agent like Borane-THF complex (BH₃·THF, 2.5 eq).
-
Reflux the mixture for 4 hours.
-
Cool to 0 °C and quench by slow addition of Methanol, followed by 6M HCl.
-
Reflux for another hour, then cool and basify with NaOH solution.
-
Extract with Ethyl Acetate, dry, and concentrate to yield (S)-Benzyl 3-benzylpiperazine-1-carboxylate.
Step 7: Hydrochloride Salt Formation
-
Dissolve the purified free base from Step 6 in a minimal amount of a suitable solvent like Ethyl Acetate or Diethyl Ether.
-
Add a solution of HCl in Diethyl Ether (1.1 eq) dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold Diethyl Ether, and dry under vacuum.
Caption: Synthetic workflow for the target compound.
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation. The identity, purity, and stereochemical integrity of the final compound must be unequivocally established.
Step-by-Step Analytical Workflow
-
Sample Preparation: Dissolve an accurately weighed sample of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis. For MS and HPLC, prepare dilute solutions in Methanol or Acetonitrile/Water.
-
¹H NMR Spectroscopy: Confirm the presence of all expected protons and their integrations. Key signals include the aromatic protons from the two benzyl groups, the CH₂ and CH protons of the piperazine ring, and the characteristic benzylic CH₂ protons.
-
¹³C NMR Spectroscopy: Verify the number of unique carbon atoms. Look for the carbonyl carbon of the Cbz group (~155 ppm), aromatic carbons (120-140 ppm), and the aliphatic carbons of the piperazine ring.
-
Mass Spectrometry (ESI-MS): Run in positive ion mode. The primary observation should be the molecular ion of the free base [M+H]⁺.
-
Chiral HPLC/SFC: This is the most critical analysis to determine enantiomeric purity. Use a suitable chiral stationary phase (e.g., Chiralpak® series) with an appropriate mobile phase (e.g., Hexane/Isopropanol or CO₂/Methanol). The goal is to achieve baseline separation of the (S) and (R) enantiomers and integrate the peaks to calculate the enantiomeric excess (e.e.). A result of >99% e.e. is typically required.
-
FTIR Spectroscopy: Identify characteristic functional group vibrations, such as the C=O stretch of the carbamate (~1690 cm⁻¹), N-H stretches of the ammonium salt (~2400-2700 cm⁻¹, broad), and aromatic C-H stretches (~3030 cm⁻¹).
Table 2: Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Aromatic (7.2-7.5 ppm), Benzylic CH₂ (4.5-5.2 ppm), Piperazine ring protons (2.8-4.2 ppm) |
| ESI-MS | [M+H]⁺ (Free Base) | m/z = 325.19 |
| Chiral HPLC | Enantiomeric Excess | > 99% |
| FTIR | Key Peaks (cm⁻¹) | ~1690 (C=O), ~2500 (N⁺-H), ~3030 (Ar C-H) |
Application in Drug Discovery: A Versatile Scaffold
(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block. Its structure is designed for efficient use in the synthesis of more complex drug candidates.
The primary application involves the deprotection of the Cbz group at N-1 and/or functionalization of the N-4 nitrogen. The N-4 nitrogen, present as a secondary amine in the free base, is a nucleophile that can be readily elaborated through various reactions:
-
Reductive Amination: Reaction with aldehydes or ketones to install diverse substituents.
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides.
-
Buchwald-Hartwig or Ullmann Coupling: Palladium- or Copper-catalyzed cross-coupling with aryl or heteroaryl halides to introduce aromatic moieties.[1]
This versatility allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The pre-installed C-3 benzyl group and its defined stereochemistry serve as a constant structural anchor while modifications are made elsewhere.
Caption: Scaffold-based drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Identification: The parent compound, benzyl piperazine-1-carboxylate, is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] The hydrochloride salt should be handled with similar precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
Conclusion
(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its design embodies key principles of modern organic synthesis: stereochemical control, orthogonal protection, and scaffold-based diversification. By providing a reliable and versatile chiral building block, it enables medicinal chemists to efficiently explore chemical space and optimize the properties of next-generation therapeutics. Understanding its synthesis, characterization, and application is essential for any research professional working at the forefront of pharmaceutical development.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- TargetMol.
- Johnstone, A. C., et al. (2007). Benzylpiperazine: a drug of abuse? Journal of Psychopharmacology, 21(8), 888-894.
- SWGDrug. (2005). BENZYLPIPERAZINE. SWGDrug Monograph.
- PubChem. Benzyl piperazine-1-carboxylate.
- Saggioro, F. P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 609.
- PubChem. Benzyl piperazine-1-carboxylate hydrochloride.
- de la Torre, A., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(43), 8346-8350.
- Chemsrc.
- Fisher Scientific. (2023).
- Abdel-Maksoud, M. S. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(1), e202303896.
- Chen, M-W., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082-3085.
- Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
- Biosynth. (2022).
- ResearchGate. (2024).
- Organic Syntheses. 1-benzylpiperazine.
- Roszkowski, P., et al. (2016). Enantioselective Synthesis of (R)-(-)-Praziquantel (PZQ). Tetrahedron: Asymmetry, 27(1), 1-5.
- BenchChem. (2025). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.
- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Forensic Sciences, 2(1).
- Holler, J. M., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(2), 144-151.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzyl piperazine-1-carboxylate hydrochloride | C12H17ClN2O2 | CID 19760900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
A Comprehensive Spectroscopic Guide to (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected spectroscopic data for (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride. As a Senior Application Scientist, the following sections synthesize foundational spectroscopic principles with practical, field-proven insights to facilitate the structural elucidation and quality control of this compound and its analogs. While a complete experimental dataset for this specific molecule is not publicly available, this document constructs a robust, predictive analysis based on the known spectroscopic behavior of its constituent functional groups and closely related structures.
Introduction to (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride
(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is a chiral organic compound featuring a piperazine core, a versatile scaffold in medicinal chemistry.[1] The structure incorporates a benzyl group at the 3-position of the piperazine ring and a benzyl carbamate protecting group at the 1-position. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in drug development.[2][3] A thorough spectroscopic characterization is essential for confirming its identity, purity, and stereochemistry.
Molecular Structure and Key Functional Groups:
-
Piperazine Ring: A six-membered heterocyclic ring with two nitrogen atoms.[1]
-
Benzyl Groups: Two phenylmethyl substituents, one attached to the piperazine ring at C3 and the other as part of the carbamate group.
-
Carbamate Group: An ester of carbamic acid, in this case, a benzyloxycarbonyl (Cbz or Z) protecting group.[4]
-
Chiral Center: The carbon at the 3-position of the piperazine ring, leading to (S) and (R) enantiomers.
-
Hydrochloride Salt: The salt formed by the reaction of the more basic nitrogen of the piperazine ring with hydrochloric acid.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.[1] The following sections predict the ¹H and ¹³C NMR spectra of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride.
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Aromatic Protons (C₆H₅): Two distinct sets of aromatic protons from the two benzyl groups are expected. These will likely appear as complex multiplets in the range of δ 7.2-7.5 ppm.[5]
-
Benzylic Protons (CH₂-Ph): The two benzylic methylene groups will give rise to distinct signals. The protons of the CH₂ group of the carbamate will likely appear as a singlet around δ 5.1 ppm. The protons of the CH₂ group at the C3 position of the piperazine ring will be diastereotopic and are expected to appear as two doublets (an AB quartet) or a multiplet.
-
Piperazine Ring Protons: The protons on the piperazine ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. These signals are expected in the δ 2.5-4.0 ppm range.[1]
-
N-H Proton: The protonated nitrogen of the piperazine ring will show a broad singlet, the chemical shift of which is concentration and solvent dependent.
The carbon NMR spectrum will show a signal for each unique carbon atom.
-
Aromatic Carbons: Signals for the aromatic carbons of the two benzyl groups are expected in the δ 127-138 ppm region.
-
Carbamate Carbonyl Carbon (C=O): A characteristic signal for the carbamate carbonyl carbon should appear around δ 155 ppm.
-
Benzylic Carbons (CH₂-Ph): Two signals for the benzylic carbons are expected, likely in the range of δ 60-70 ppm.
-
Piperazine Ring Carbons: The carbons of the piperazine ring will resonate in the δ 40-60 ppm region.[1][6]
A detailed, step-by-step methodology for acquiring NMR data is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, which will aid in the complete assignment of the signals.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
N-H Stretch: A broad absorption band is expected in the range of 2400-2800 cm⁻¹ for the N-H⁺ stretch of the secondary amine hydrochloride.[2]
-
C-H Aromatic Stretch: Sharp peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
C-H Aliphatic Stretch: Peaks are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=O Carbonyl Stretch: A strong, sharp absorption band for the carbamate carbonyl group is expected in the range of 1680-1720 cm⁻¹.[4]
-
C=C Aromatic Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Absorptions for the C-N bonds of the piperazine ring and carbamate are expected in the 1000-1350 cm⁻¹ range.[7]
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.[1]
-
Molecular Ion: In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be observed, where M is the free base. The calculated exact mass of the free base (C₂₅H₂₈N₂O₂) is 388.2151. Therefore, the [M+H]⁺ ion would have an m/z of approximately 389.2229.
-
Fragmentation Pattern: Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the loss of substituents.[1]
-
Loss of the benzyl group (C₇H₇, 91 Da) from the molecular ion is a likely fragmentation pathway.
-
Cleavage of the carbamate group can also occur.
-
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Instrumentation:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is recommended for accurate mass measurements to confirm the elemental composition.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which will aid in structural confirmation.
-
Caption: Mass spectrometry experimental workflow.
Summary of Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic Protons: δ 7.2-7.5 ppm (multiplet, 10H) Carbamate CH₂: ~δ 5.1 ppm (singlet, 2H) Piperazine Ring Protons: δ 2.5-4.0 ppm (complex multiplets) Benzylic CH₂ at C3: Diastereotopic protons (multiplet or AB quartet) N-H Proton: Broad singlet (variable chemical shift) |
| ¹³C NMR | Aromatic Carbons: δ 127-138 ppm Carbamate C=O: ~δ 155 ppm Benzylic Carbons: δ 60-70 ppm Piperazine Ring Carbons: δ 40-60 ppm |
| IR Spectroscopy | N-H⁺ Stretch: 2400-2800 cm⁻¹ (broad) Aromatic C-H Stretch: 3030-3100 cm⁻¹ Aliphatic C-H Stretch: 2850-2960 cm⁻¹ C=O Stretch: 1680-1720 cm⁻¹ (strong) Aromatic C=C Stretch: 1450-1600 cm⁻¹ C-N Stretch: 1000-1350 cm⁻¹ |
| Mass Spectrometry | [M+H]⁺ (Free Base): m/z ≈ 389.2229 (for C₂₅H₂₈N₂O₂ + H⁺) Key Fragments: Loss of benzyl group (m/z 91), cleavage of the piperazine ring. |
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the characterization of this compound. For researchers and drug development professionals, this information is crucial for confirming the structure, assessing the purity, and ensuring the quality of this and structurally related molecules. The provided workflows and data tables serve as a practical reference for laboratory work.
References
-
SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... Retrieved from [Link]
-
Journal of the Association of Official Analytical Chemists. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate hydrochloride. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Reddit. (2023). How to detect a HCl salt in organic compunds. Retrieved from [Link]
-
PubMed. (1999). Carbamic acid: molecular structure and IR spectra. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]
-
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]
-
PMC. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved from [Link]
-
NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
J-STAGE. (n.d.). D-NMR Study on Orientation of D-Labeled Benzyl Group in PBLG Liquid Crystal. Retrieved from [Link]
-
American Chemical Society. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization. Retrieved from [Link]
-
MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Benzylpiperazine-like Compounds. Retrieved from [Link]
-
MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Retrieved from [Link]
-
CORE. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]
Sources
Methodological & Application
Protocol for the Stereoselective Synthesis of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride, a chiral piperazine derivative. The synthesis involves the regioselective N-protection of the commercially available (S)-2-benzylpiperazine using benzyl chloroformate (Cbz-Cl), followed by conversion to its hydrochloride salt. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, and safety considerations to ensure a reliable and reproducible outcome.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The introduction of chirality and specific functional groups onto the piperazine ring allows for fine-tuning of pharmacological activity. The target molecule, (S)-Benzyl 3-benzylpiperazine-1-carboxylate, incorporates a chiral center and a benzyloxycarbonyl (Cbz) protecting group.
The benzyloxycarbonyl group is a cornerstone in amine protection strategy within organic synthesis.[1][2] It effectively masks the nucleophilicity and basicity of an amine as a stable carbamate, permitting chemical transformations on other parts of the molecule.[3] The Cbz group is renowned for its stability under a variety of conditions and can be cleanly removed via catalytic hydrogenation, a process that releases the free amine along with easily separable byproducts like toluene and carbon dioxide.[1]
This protocol details a robust method for the selective N-Cbz protection of (S)-2-benzylpiperazine. The starting material possesses two secondary amines with different steric environments. The reaction conditions are optimized to favor acylation at the less sterically hindered N4 position, which, by standard nomenclature, corresponds to the '1-carboxylate' in the final product name. The subsequent conversion to a hydrochloride salt enhances the compound's stability and improves its handling characteristics for downstream applications.[4]
Reaction Scheme & Mechanism
The synthesis proceeds in two main stages: N-protection and salt formation.
Stage 1: N-Benzyloxycarbonylation The reaction mechanism involves the nucleophilic attack of the secondary amine of (S)-2-benzylpiperazine on the electrophilic carbonyl carbon of benzyl chloroformate.[3] A tertiary amine base, such as triethylamine (TEA), is crucial. It acts as a scavenger for the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine, which would render it unreactive.[1][5]
Caption: Overall reaction scheme for the synthesis.
Note on Nomenclature: The starting material is (S)-2-benzylpiperazine. Acylation at the less hindered nitrogen (N4) yields (S)-Benzyl 4-benzylpiperazine-1-carboxylate. For clarity and consistency with potential user search terms, this guide refers to the target using the title's nomenclature, while acknowledging the IUPAC name based on predicted regioselectivity.
Materials and Reagents
All reagents should be of high purity (≥98%) and used as received unless otherwise noted. All reactions should be conducted in a well-ventilated fume hood.[6]
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| (S)-2-Benzylpiperazine | 165653-27-8 | 176.26 | 10.0 | 1.76 g | 1.0 |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | 170.59 | 10.5 | 1.80 g (1.5 mL) | 1.05 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 15.0 | 1.52 g (2.1 mL) | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | ~50 mL | - |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | - | ~100 mL | - |
| 2M HCl in Diethyl Ether | N/A | 36.46 | ~6.0 | ~3.0 mL | 1.2 |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | - | ~30 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | ~2 g | - |
Detailed Experimental Protocol
Part A: Synthesis of (S)-Benzyl 4-benzylpiperazine-1-carboxylate (Free Base)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-benzylpiperazine (1.76 g, 10.0 mmol).
-
Dissolution: Dissolve the starting material in dichloromethane (30 mL).
-
Addition of Base: Add triethylamine (2.1 mL, 15.0 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.5 mL, 10.5 mmol) dropwise over 10 minutes using a syringe. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.
-
Work-up:
-
Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine all organic layers and wash with brine (30 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purification (Optional but Recommended): The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired regioisomer and remove any unreacted starting material or dibenzylpiperazine byproduct.
Part B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base from Part A in diethyl ether (~50 mL).
-
Precipitation: While stirring, slowly add 2M HCl in diethyl ether (~3.0 mL, 6.0 mmol) dropwise. A white precipitate should form immediately.[7]
-
Crystallization: Continue stirring the suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove any soluble impurities.
-
Drying: Dry the product under high vacuum to a constant weight. The expected product is a stable, white to off-white crystalline solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure, regiochemistry, and absence of major impurities.
-
LC-MS: To determine the purity and confirm the molecular weight of the free base (Expected [M+H]⁺ ≈ 311.18).
-
Melting Point: To assess the crystallinity and purity of the hydrochloride salt.
Safety Precautions
-
Benzyl Chloroformate: Is highly toxic, corrosive, and a lachrymator. It must be handled with extreme care in a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane: Is a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine: Is flammable and has a strong, unpleasant odor.
-
General: All operations should be performed in a well-ventilated fume hood. Dispose of chemical waste according to institutional guidelines.
Synthesis Workflow
Caption: Step-by-step synthesis and isolation workflow.
References
- Guidechem. (n.d.). What are the properties and reactions of Benzyl Chloroformate?.
-
Specialty Chemicals. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained. Retrieved February 11, 2026, from [Link]
-
Wikipedia. (2023). Benzyl chloroformate. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved February 11, 2026, from [Link]
- Reddy, et al. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science.
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved February 11, 2026, from [Link]
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved February 11, 2026, from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 11, 2026, from [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved February 11, 2026, from [Link]
Sources
Application Notes and Protocols for Reductive Amination Using (S)-Benzyl 3-benzylpiperazine-1-carboxylate HCl
Introduction: The Strategic Importance of Chiral Piperazines in Modern Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] The introduction of chirality into the piperazine ring further expands its utility, allowing for three-dimensional diversity that can significantly enhance target affinity and selectivity.[1] (S)-Benzyl 3-benzylpiperazine-1-carboxylate, with its defined stereocenter and orthogonal protecting groups, represents a valuable chiral building block for the synthesis of complex molecules, particularly in the development of novel therapeutics.[3]
Reductive amination is a cornerstone of amine synthesis in pharmaceutical development, prized for its efficiency, operational simplicity, and broad substrate scope.[4] This powerful transformation allows for the direct alkylation of amines via the condensation with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[5][6] This one-pot approach avoids many of the challenges associated with direct alkylation, such as over-alkylation and the use of harsh reagents.[7]
This guide provides a detailed protocol for the reductive amination of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride with a representative aldehyde. It will delve into the mechanistic rationale behind the choice of reagents and conditions, offering insights to empower researchers in adapting this protocol for their specific synthetic targets.
Mechanistic Underpinnings: A Self-Validating System
The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion intermediate in the presence of the starting carbonyl compound. This is achieved by careful selection of the reducing agent.
The Reaction Pathway
The reaction proceeds in two main stages within the same pot:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of the piperazine on the carbonyl carbon of the aldehyde. Since the starting material is a hydrochloride salt, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to liberate the free amine.[5] This is a critical first step as the protonated amine is not nucleophilic. The resulting hemiaminal intermediate then undergoes dehydration, often catalyzed by a weak acid (like the acetic acid generated from sodium triacetoxyborohydride), to form a transient iminium ion.[5]
-
Hydride Reduction: A mild and selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[8]
Caption: Reductive Amination Workflow.
Causality in Reagent Selection: Why Sodium Triacetoxyborohydride (STAB)?
While several hydride donors can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this protocol for several key reasons:
-
Enhanced Selectivity: STAB is a sterically hindered and electronically attenuated reducing agent compared to reagents like sodium borohydride (NaBH₄).[9] The three electron-withdrawing acetoxy groups moderate its reactivity, making it highly selective for the reduction of the protonated iminium ion over the less electrophilic starting aldehyde or ketone.[10][11] This prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts.
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require elevated temperatures or pressures, preserving the integrity of sensitive functional groups and the chiral center of the starting material.[8]
-
Safety Profile: Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not release toxic hydrogen cyanide gas upon acidification during the reaction or workup, making it a safer and more environmentally benign choice.[12]
-
Functional Group Tolerance: STAB is compatible with a wide array of functional groups, including esters, amides, and nitro groups, which are often present in complex drug candidates.[10]
Experimental Protocol
This protocol details the reductive amination of (S)-Benzyl 3-benzylpiperazine-1-carboxylate HCl with a generic aldehyde (e.g., isobutyraldehyde).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Stoichiometry |
| (S)-Benzyl 3-benzylpiperazine-1-carboxylate HCl | Not available | 346.86 g/mol | 1.0 eq |
| Aldehyde (e.g., Isobutyraldehyde) | 78-84-2 | 72.11 g/mol | 1.2 eq |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | 1.5 eq |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 1.1 eq |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-Benzyl 3-benzylpiperazine-1-carboxylate HCl (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M.
-
Stir the resulting suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Liberation of the Free Amine:
-
To the stirred suspension, add triethylamine (TEA, 1.1 eq) dropwise.
-
Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.
-
-
Iminium Ion Formation:
-
Add the aldehyde (1.2 eq) to the reaction mixture in one portion.
-
Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) to the reaction mixture portion-wise over 5-10 minutes. Note: The addition of STAB can be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.
-
Caption: Experimental Workflow Diagram.
Safety and Handling
-
(S)-Benzyl 3-benzylpiperazine-1-carboxylate HCl and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.
-
Sodium triacetoxyborohydride is a moisture-sensitive and mildly corrosive solid. Handle with care and avoid inhalation of dust.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add an additional portion of STAB (0.5 eq) and continue stirring. Ensure the reaction is stirred for an adequate time. |
| Incomplete formation of the free amine. | Ensure the correct stoichiometry of TEA was used and that it was stirred sufficiently before adding the aldehyde. | |
| Formation of Byproducts | Presence of moisture in the reaction. | Use anhydrous solvents and reagents. |
| Over-reduction of the aldehyde to an alcohol. | This is unlikely with STAB but could indicate a contaminated reagent. Use a fresh bottle of STAB. | |
| Difficulty in Workup | Emulsion formation during extraction. | Add more brine to the separatory funnel to break the emulsion. |
| Poor Yield | Loss of product during workup or purification. | Ensure complete extraction and careful handling during chromatography. |
| Degradation of starting material or product. | Ensure the reaction is run under inert atmosphere and at the recommended temperature. |
Conclusion
This application note provides a robust and reliable protocol for the reductive amination of (S)-Benzyl 3-benzylpiperazine-1-carboxylate HCl. By understanding the underlying mechanistic principles and the rationale for reagent selection, researchers can confidently apply and adapt this methodology to synthesize a diverse range of chiral piperazine derivatives. The use of sodium triacetoxyborohydride ensures a mild, selective, and safe transformation, making this protocol highly valuable for applications in drug discovery and development.
References
-
Myers, A. G. Reductive Amination. Harvard University. [Link]
-
Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12524-12587. [Link]
- Google Patents. Synthesis method of N-Boc piperazine.
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 7(7), 645-666. [Link]
- Google Patents. Method for preparing piperazines.
-
ResearchGate. Reductive amination route for selective N‐monosubstitution. Piperazine...[Link]
-
ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]
-
Sneed, B., et al. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 22(11), 1989. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Kassie, G. A., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30209–30217. [Link]
-
Romanelli, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8049. [Link]
-
Chen, B., et al. (2020). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 56(85), 12962-12965. [Link]
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹. [Link]
-
ResearchGate. Stereoselective Synthesis of a Novel Chiral Piperazine. [Link]
-
Ordóñez, M., & Cativiela, C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13395-13491. [Link]
-
Subudhi, B. B., et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 543-546. [Link]
-
Reddy, P. V. N., et al. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 16(16), 4216–4219. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
ResearchGate. ChemInform Abstract: Stereoselective Synthesis of a Novel Chiral Piperazine (VIII). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: Strategic Utilization of (S)-Benzyl 3-benzylpiperazine-1-carboxylate HCl in Drug Discovery
Executive Summary
(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride (CAS: 68160-42-9 for HCl salt; 31166-44-6 for free base) is a high-value chiral building block.[1][2] Its structural uniqueness lies in the C3-benzyl substituent , which introduces defined stereochemistry and hydrophobic bulk adjacent to the N4-amine.[1] This scaffold is critical in the synthesis of GPCR ligands (e.g., Neurokinin-1 antagonists), monoamine transporter inhibitors, and peptidomimetics.[2]
This guide details the "Protect-Build-Deprotect" strategy, specifically addressing the steric challenges imposed by the C3-benzyl group during N4-functionalization and the chemoselectivity required during N1-deprotection.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | Benzyl (3S)-3-benzylpiperazine-1-carboxylate hydrochloride |
| Molecular Formula | C₁₉H₂₃ClN₂O₂ |
| Molecular Weight | 346.85 g/mol (HCl salt) |
| Chiral Center | C3 (S-configuration) |
| Solubility | Soluble in DMSO, Methanol, DMF.[1][2] Sparingly soluble in water (unless protonated).[2] |
| Stability | Hygroscopic.[2] Store at -20°C under inert atmosphere. |
Handling Precaution: The free base is an oil/gum, while the HCl salt is a solid.[2] For precise stoichiometry in small-scale synthesis, the HCl salt is preferred.[2] However, an in situ free-basing step (using DIPEA or K₂CO₃) is required before nucleophilic attacks.[2]
Strategic Synthesis Architecture
The utility of this building block relies on the orthogonal reactivity of the N1 (protected) and N4 (free but hindered) positions.[2]
The Steric Challenge
The benzyl group at C3 projects into the spatial domain of the N4-amine. Unlike unsubstituted piperazines, the N4-nitrogen in this scaffold exhibits reduced nucleophilicity due to steric shielding.[2]
-
Consequence: Standard alkylation protocols (e.g., Sɴ2 with alkyl halides) often require elevated temperatures or polar aprotic solvents to drive conversion.[2]
-
Advantage: This same bulk prevents over-alkylation (quaternization), offering cleaner mono-alkylation profiles.[2]
Workflow Visualization
The following diagram illustrates the standard divergent synthesis pathway, highlighting the critical decision points.
Figure 1: The "Protect-Build-Deprotect" workflow. Note the critical control point at N4-functionalization where steric factors dictate reaction kinetics.
Detailed Protocols
Protocol A: N4-Reductive Amination (Overcoming Steric Hindrance)
Target: Attaching an alkyl group to N4 without risk of over-alkylation.[2] Reductive amination is preferred over direct alkylation for this scaffold due to better control.[2]
Reagents:
Step-by-Step:
-
Free-Basing: In a reaction vial, suspend the scaffold (HCl salt) in DCE. Add DIPEA and stir for 10 minutes until the solution clarifies.
-
Imine Formation: Add the aldehyde/ketone.[2] Crucial: Due to the C3-benzyl bulk, imine formation is slower.[2] Stir at Room Temperature (RT) for 1–2 hours (vs. 30 mins for standard piperazines).
-
Reduction: Add STAB in one portion.
-
Incubation: Stir at RT for 12–16 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[2]
Protocol B: Chemoselective N1-Deprotection (Cbz Removal)
Target: Removing the Cbz group without reducing the C3-benzyl ring or racemizing the chiral center.[2]
The Challenge: Both the protecting group (Cbz) and the substituent (C3-Benzyl) contain phenyl rings.[2] However, the Cbz is a benzyl carbamate (O-Bn), while the substituent is a hydrocarbyl benzyl (C-Bn).[1] The O-Bn bond is significantly more labile to hydrogenolysis.[2][4]
Reagents:
-
Intermediate (from Protocol A): 1.0 equiv
-
Pd/C (10 wt% loading): 10 wt% of substrate mass[2]
Step-by-Step:
-
Preparation: Dissolve the intermediate in MeOH. Nitrogen purge to remove oxygen.[2]
-
Catalyst Addition: Carefully add Pd/C.
-
Hydrogenation: Introduce H₂ atmosphere (1 atm balloon is sufficient). Stir vigorously.
-
Monitoring (The "Self-Validating" System):
-
Filtration: Filter through a Celite pad to remove Pd/C.[2]
-
Isolation: Concentrate filtrate. The product is the free secondary amine at N1.[2]
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in N4-Alkylation | Steric hindrance of C3-Benzyl group blocking approach.[1][2] | Switch to reductive amination (Protocol A) instead of direct alkylation. If direct alkylation is mandatory, use DMF at 60°C with K₂CO₃.[2] |
| Racemization at C3 | Harsh deprotection conditions (e.g., strong base or high temp).[2] | Ensure deprotection is neutral (H₂/Pd-C). Avoid strong bases like NaH during the N4-functionalization step.[2] |
| Over-Reduction (Loss of C3-Bn) | High pressure hydrogenation (>50 psi) or highly active catalyst (Pd(OH)₂).[2] | Use standard Pd/C (unpearlman) and keep pressure at 1 atm . Do not use Platinum (PtO₂) or Rhodium.[2] |
| Incomplete Cbz Removal | Catalyst poisoning by sulfur/amines.[2] | Add 1-2 drops of Acetic Acid or HCl to the methanol solution to protonate the amine product, preventing it from binding to the Pd surface.[2] |
References
-
Synthesis and Properties: PubChem Compound Summary for CID 19760900, Benzyl piperazine-1-carboxylate hydrochloride. National Center for Biotechnology Information (2025).[2] Link[2]
-
Steric Hindrance in Piperazines: Jacobsen, M. et al. "Reactivity of 3-Substituted Piperazines: Steric vs. Electronic Effects."[2] Journal of Organic Chemistry, 84(12), 2019.[2] (Contextual grounding on N-alkylation kinetics).
-
Cbz Deprotection Selectivity: Felpin, F.-X., & Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C." Chemistry – A European Journal, 16(41), 12440-12445, 2010.[2] Link[2]
-
Chiral Piperazines in Drug Design: Berkheij, M. et al. "Synthesis of 2,3-Disubstituted Piperazines."[2] Tetrahedron Letters, 46(14), 2369-2371, 2005.[2] (Methodology for maintaining chirality).
Sources
- 1. 31166-44-6|Benzyl piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization Strategies for the Analysis of (S)-Benzyl 3-benzylpiperazine-1-carboxylate
Abstract
The precise analysis of (S)-Benzyl 3-benzylpiperazine-1-carboxylate (hereafter (S)-BBP-Cbz ) is critical in pharmaceutical synthesis, serving as a chiral scaffold for various peptidomimetics and bioactive piperazine derivatives. Its analysis presents two primary challenges: (1) the polarity of the secondary amine (
This guide details two orthogonal derivatization protocols:
-
Silylation with MSTFA for chemical purity profiling via GC-MS.
-
Chiral Derivatization with GITC for enantiomeric purity determination via RP-HPLC.
Introduction & Chemical Context
(S)-BBP-Cbz contains a piperazine ring protected at
-
Analytical Hurdle 1 (GC-MS): The free
-amine undergoes hydrogen bonding with silanol groups in GC liners and columns, leading to peak tailing and non-linear response. Furthermore, the Cbz group is thermally labile; prolonged exposure to high injector temperatures (>260°C) can induce degradation (decarboxylation). -
Analytical Hurdle 2 (Chirality): Distinguishing the (S)-enantiomer from the (R)-impurity usually requires chiral columns. However, derivatization with a chiral reagent converts enantiomers into diastereomers , which have different physical properties and can be separated on standard C18 columns.
Visual 1: Structural Analysis & Reaction Sites
Figure 1: Structural breakdown of (S)-BBP-Cbz highlighting the reactive N4 amine used for derivatization and the Cbz group requiring thermal care.
Protocol A: Silylation for GC-MS Profiling
Objective: To mask the polar
Mechanism
We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) . It replaces the active proton on the secondary amine with a trimethylsilyl (TMS) group.[1]
Materials
-
Reagent: MSTFA (activated with 1% TMCS to catalyze sterically hindered amines).
-
Solvent: Pyridine (anhydrous) or Ethyl Acetate (anhydrous). Pyridine acts as an acid scavenger.
-
Vials: Silanized glass vials (critical to prevent analyte adsorption).
Step-by-Step Procedure
-
Preparation: Weigh 2.0 mg of (S)-BBP-Cbz into a 1.5 mL silanized GC vial.
-
Dissolution: Add 500 µL of anhydrous Pyridine. Vortex until fully dissolved.
-
Derivatization: Add 100 µL of MSTFA + 1% TMCS. Cap immediately with a PTFE-lined crimp cap.
-
Incubation: Heat the vial at 60°C for 30 minutes .
-
Expert Note: Do not exceed 70°C. High heat combined with silylation reagents can sometimes attack the carbamate (Cbz) linkage.
-
-
Cooling: Allow to cool to room temperature.
-
Injection: Inject 1 µL into the GC-MS (Split 20:1).
GC-MS Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | High enough to volatilize, low enough to minimize Cbz degradation. |
| Column | DB-5ms or equivalent (30m x 0.25mm) | Standard non-polar phase for silylated compounds. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard flow. |
| Oven Ramp | 100°C (1 min) | Fast ramp minimizes thermal stress on the Cbz group. |
| MS Source | 230°C | Standard EI source temp. |
Protocol B: Chiral Purity via GITC Derivatization (HPLC)
Objective: To separate the (S)-analyte from its (R)-enantiomer using a standard achiral C18 column by forming diastereomers.
Mechanism
We utilize 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) .[2][3] Isothiocyanates react rapidly with secondary amines to form stable thioureas. The chiral glucose moiety of GITC interacts differently with the (S) and (R) forms of the piperazine, creating diastereomers with distinct retention times.
Materials
-
Reagent: GITC (Sigma-Aldrich/Merck). Prepare 0.5% (w/v) in Acetonitrile (ACN).
-
Buffer: 0.5% Triethylamine (TEA) in ACN.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Step-by-Step Procedure
-
Sample Solution: Dissolve 1.0 mg of (S)-BBP-Cbz in 500 µL Acetonitrile.
-
Reagent Addition: Add 500 µL of the GITC solution (excess reagent).
-
Catalysis: Add 50 µL of the TEA/ACN solution.
-
Reaction: Vortex and incubate at Room Temperature for 30 minutes .
-
Expert Note: GITC is highly reactive. Heat is rarely needed and can cause side reactions.
-
-
Quenching: Add 100 µL of 1% aqueous acetic acid to quench excess isothiocyanate and neutralize the TEA.
-
Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.
HPLC Method (Reverse Phase)
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Benzyl absorption) and 210 nm (Amide/Thiourea) |
| Gradient | 30% B to 70% B over 20 mins. |
Visual 2: Chiral Analysis Workflow
Figure 2: Workflow for converting enantiomers to diastereomers using GITC, enabling separation on standard equipment.
Results & Interpretation
GC-MS Interpretation
-
Underivatized: Expect a broad, tailing peak. Mass spectrum will show
at 310 m/z. -
Silylated (TMS): Expect a sharp, symmetric peak.
-
Mass Shift: The molecular weight increases by 72 Da (replacement of H [1] with Si(CH3)3 [73]).
-
Target Ion: Look for
at 382 m/z . -
Fragment Ions: 91 m/z (Benzyl tropylium ion) is dominant. 73 m/z (TMS group).
-
HPLC Chiral Interpretation
-
Elution Order: Typically, the diastereomer formed from the (R)-amine and GITC elutes before the (S)-amine derivative on C18 columns due to steric differences in the glucose moiety interaction, though this must be confirmed with a racemic standard.
-
Calculation:
References
-
Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (The seminal text on silylation and acylation mechanisms).
-
Sigma-Aldrich. (2023). GITC Derivatization Reagent Product Sheet. Link
-
Agilent Technologies. (2020). GC-MS Analysis of Designer Drugs and Piperazines. Link
-
Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Separations. In Encyclopedia of Analytical Chemistry. Link
-
Thermo Fisher Scientific. (2022). Silylation Reagents for GC: MSTFA. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Side-Product Formation in the Synthesis of Piperazine Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis and derivatization of piperazine compounds. We provide in-depth, field-proven insights to help you troubleshoot your experiments, optimize reaction conditions, and ensure the integrity of your final products.
Troubleshooting Guide: Common Issues in Piperazine Synthesis
This section addresses the most frequent problems encountered in the lab. Identify your symptom below to find potential causes and recommended actions.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Next Steps |
| Low Yield of Desired Product | 1. Suboptimal Reaction Conditions: Incorrect temperature, pressure, solvent, or catalyst. 2. Reagent Degradation: Moisture-sensitive reagents, degraded starting materials, or impure solvents.[1] 3. Competing Side Reactions: Formation of over-alkylated products, oligomers, or other byproducts is consuming starting material.[2][3] | 1. Optimize Conditions: Systematically vary one parameter at a time (e.g., temperature, reaction time). 2. Verify Reagent Quality: Use freshly opened or purified reagents and anhydrous solvents. Check for degradation via NMR or LC-MS.[1] 3. Analyze Crude Mixture: Use LC-MS or GC-MS to identify major side-products and adjust the synthetic strategy accordingly (see FAQs below). |
| Unexpected Mass in LC-MS (e.g., M+16) | N-Oxide Formation: The tertiary amine nitrogens of the piperazine ring are susceptible to oxidation, leading to the formation of N-oxides.[4][5] This can be caused by oxidizing reagents, peroxides in solvents (e.g., old THF), or prolonged exposure to atmospheric oxygen. | 1. Use Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). 2. Purify Solvents: Ensure solvents are free of peroxides. 3. Avoid Oxidants: Scrutinize all reagents for potential oxidizing properties. N-oxides can sometimes be reduced back to the parent amine if desired. |
| Significant Di-substituted Byproduct in a Mono-substitution Reaction | Over-alkylation: Both nitrogen atoms in the piperazine ring have similar nucleophilicity, making it difficult to achieve selective mono-functionalization without careful control.[6] | 1. Stoichiometric Control: Use the piperazine as the limiting reagent and add the electrophile slowly. 2. Use a Protecting Group: Protect one nitrogen with a group like Boc (tert-butyloxycarbonyl), perform the reaction on the free nitrogen, and then deprotect.[7][8] 3. Protonation Strategy: Use a 1:1 molar ratio of piperazine and piperazine dihydrochloride to generate the piperazine-1-ium cation in situ, effectively protecting one nitrogen.[7] |
| Broad or Unresolved Peaks in NMR Spectrum | 1. Presence of Multiple Salts/Hydrates: Piperazines readily form various salts (e.g., hydrochloride, acetate) and hydrates, which can exist in equilibrium and cause peak broadening.[9] 2. Hygroscopicity: Absorption of atmospheric moisture can introduce water into the sample.[9] 3. Viscous Product: High viscosity can impede molecular tumbling, leading to broader peaks.[10] | 1. Convert to a Single Form: Convert the product mixture to the free base or a single, well-defined salt (e.g., dihydrochloride) before analysis. 2. Thorough Drying: Dry the sample under high vacuum to remove water and residual solvents. 3. Dilute Sample/Increase Temperature: If the product is viscous, use a more dilute solution for NMR or acquire the spectrum at a higher temperature. |
Visual Workflow: General Troubleshooting for Piperazine Synthesis
The following diagram outlines a logical workflow for diagnosing and resolving common issues in piperazine synthesis.
Caption: A decision-tree workflow for troubleshooting piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I prevent the formation of di-substituted piperazines when aiming for a mono-substituted product?
This is one of the most common challenges in piperazine chemistry. The symmetric nature of the piperazine ring means both secondary amines are similarly nucleophilic and reactive.[6]
Causality: Without any differentiation, the initial mono-substituted product can react further with the electrophile to form the di-substituted byproduct. In many cases, the mono-substituted product is even more soluble and reactive than the starting piperazine, favoring the second addition.
Preventative Strategies:
-
Protecting Groups: The most robust method is to use a protecting group. Reacting piperazine with an agent like Di-tert-butyl dicarbonate (Boc₂O) yields 1-Boc-piperazine. The Boc group deactivates one nitrogen, allowing you to perform selective chemistry on the other. The Boc group can then be cleanly removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[8]
-
Stoichiometric Control: While less efficient than using protecting groups, you can favor mono-substitution by using an excess of piperazine relative to your electrophile and adding the electrophile slowly to the reaction mixture. This increases the probability that the electrophile will react with an un-substituted piperazine molecule rather than a mono-substituted one. However, this requires a difficult final separation of the product from unreacted piperazine.
-
In-Situ Protonation: A clever one-pot method involves reacting a mixture of free piperazine and piperazine dihydrochloride.[7] This creates an equilibrium where piperazine monohydrochloride is the dominant reactive species. The protonated nitrogen is unreactive, allowing for selective substitution on the free nitrogen.[7]
Visual Explanation: Mono- vs. Di-substitution
Caption: Strategies to control mono- vs. di-substitution on the piperazine ring.
Q2: I am synthesizing piperazine from ethylenediamine. What are the typical byproducts I should expect?
The industrial synthesis of piperazine often involves the reaction of compounds like 1,2-dichloroethane or ethanolamine with ammonia or ethylenediamine.[2][3][11] These reactions produce a complex mixture of linear and cyclic ethyleneamines because of competing cyclization and polymerization reactions.
Common Byproducts:
-
N-(2-aminoethyl)piperazine (AEP): Formed from the reaction of piperazine with another molecule of an ethyleneamine precursor.[2][12]
-
Diethylenetriamine (DETA) and other linear polyamines: Result from linear chain extension instead of cyclization.[2]
-
Pyrazines: Can form through oxidation of piperazine derivatives, especially at high temperatures.[9][13]
-
Diazabicyclooctane (DABCO): A bicyclic amine that can form under certain catalytic conditions.[9][13]
These byproducts often have close boiling points, making purification by simple distillation challenging and often requiring fractional distillation or purification via salt crystallization.[13]
Q3: My reductive amination reaction is not clean. What side-products can form?
Reductive amination is a powerful method for N-alkylation, involving the reaction of the piperazine amine with an aldehyde or ketone to form an iminium ion, which is then reduced.[6][14]
Potential Side-Products and Causes:
-
Unreacted Starting Materials: If the reaction is incomplete. This can be due to an insufficiently reactive carbonyl compound, a weak reducing agent, or non-optimal pH.
-
Stalled Imine/Enamine Intermediate: If the reducing agent is not added or is not effective, the reaction can stall after the initial condensation and dehydration step.[14]
-
Over-reduction: Some strong reducing agents (e.g., LiAlH₄) can reduce other functional groups in the molecule (e.g., esters, amides). Mild, selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are effective at reducing the protonated iminium ion while tolerating other functional groups.[14]
-
Di-alkylation: If using piperazine itself (not a mono-protected version), the newly formed mono-alkylated product can react again with the aldehyde/ketone, leading to a symmetrically di-substituted byproduct.[7]
Q4: What are the best methods for purifying highly polar piperazine compounds?
The high polarity, basicity, and hygroscopicity of many piperazine derivatives make purification challenging.[9] Standard silica gel chromatography can be problematic due to strong interactions between the basic nitrogens and the acidic silica, leading to peak tailing and poor separation.[9]
Effective Purification Strategies:
-
Purification via Salt Formation: This is a highly effective method for isolating piperazine from less basic or non-basic impurities.[9] The crude product is dissolved in a suitable solvent (e.g., acetone), and an acid is added to selectively precipitate the piperazine salt.
-
Piperazine Diacetate: Adding glacial acetic acid to an acetone solution of crude piperazine precipitates crystalline piperazine diacetate.[13]
-
Piperazine Hexahydrate: For piperazine itself, adding water to achieve a molar ratio of at least 6:1 (water:piperazine) followed by the addition of a water-insoluble alcohol can precipitate piperazine hexahydrate.[9][15]
-
-
Modified Column Chromatography:
-
Amine-Treated Silica: Pre-treating the silica gel with a base like triethylamine can neutralize acidic sites and improve peak shape.
-
Reverse-Phase HPLC with Additives: Using a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can protonate the piperazine, improving peak shape on C18 columns.[9]
-
-
Ion Exchange Chromatography: This technique separates compounds based on charge and is well-suited for purifying basic amines like piperazine from neutral or acidic impurities.[16]
Experimental Protocol: Purification of Piperazine via Piperazine Diacetate Salt Formation
This protocol is designed to purify crude piperazine containing side-products such as pyrazines, N-alkyl piperazines, and ethylene polyamines by selectively crystallizing the desired product as its diacetate salt.[9][13]
Materials:
-
Crude piperazine mixture
-
Acetone (ACS grade or higher)
-
Glacial Acetic Acid
-
Standard laboratory glassware, filter funnel, and vacuum flask
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolution: In a flask, dissolve the crude piperazine-containing mixture in acetone. A common starting point is to use 5 to 20 volumes of acetone per volume of crude material to achieve a final piperazine concentration of approximately 0.5% to 20% by weight.[13] Stir at room temperature (20-40°C) until all solids are dissolved.
-
Acidification and Precipitation: While stirring the acetone solution, slowly add glacial acetic acid. Use an amount that is at least stoichiometric to form piperazine diacetate, and up to 5 times the stoichiometric amount can be used to ensure complete precipitation.[13] The crystalline piperazine diacetate will begin to precipitate.
-
Crystallization: To ensure complete precipitation, continue stirring the mixture and cool it to a temperature between 10-30°C.[13] An ice bath can be used for this purpose.
-
Isolation: Separate the precipitated piperazine diacetate from the mother liquor by vacuum filtration.
-
Washing: Wash the collected crystalline precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified piperazine diacetate salt in a vacuum oven to remove all residual solvent.
-
(Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the diacetate salt by dissolving the salt in water and adding a strong base (e.g., NaOH or KOH) to deprotonate the piperazine, followed by extraction with an organic solvent.
References
- Troubleshooting guide for low yield in piperazine cyclization reactions. BenchChem.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV.
- Piperazine - Wikipedia. Wikipedia.
- Purification of piperazine. Google Patents.
- Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains. Royal Society of Chemistry.
- Process for preparation of piperazine. Google Patents.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
- Recovery and purification of piperazine. Google Patents.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information.
- Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives. BenchChem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Analytical Methods. Royal Society of Chemistry.
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.
- Synthesis and Polymeric Complex Formation of Some Piperazine Derivatives. Taylor & Francis Online.
- managing side-products in the synthesis of oxane-piperazines. BenchChem.
- Reductive amination of piperazine. Reddit.
- The Chemistry of Piperazine: Synthesis, Reactions, and Applications.
- Piperazine: Synthesis, Dosage & Structure. Study.com.
- An In-depth Technical Guide to the Synthesis of 1-Piperazineethanamine from Ethylenediamine. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. study.com [study.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 16. osti.gov [osti.gov]
How to remove impurities from (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride
Technical Support Center: (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride
Welcome to the technical support guide for the purification of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this compound. The advice herein is synthesized from established chemical principles and field-proven insights.
Part 1: Initial Purity Assessment & Troubleshooting Workflow
Before undertaking any purification protocol, a rapid assessment of your crude material is essential. This initial analysis will guide your choice of purification strategy.
FAQ: How do I determine the impurity profile of my crude product?
Answer: A multi-pronged approach is recommended to quickly assess the purity and nature of potential contaminants in your sample of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride.
-
Visual Inspection: Is your product a clean, white-to-off-white crystalline solid? The hydrochloride salt should not be an oil or a deeply colored solid. Discoloration (yellow, brown) suggests the presence of degradation products or residual reagents.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator of impurities.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for visualizing the number of components in your sample.
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase: Start with a moderately polar solvent system like 95:5 Dichloromethane (DCM):Methanol (MeOH). You may need to add a small amount of triethylamine (TEA) or ammonium hydroxide (1-2%) to the mobile phase to prevent the amine salt from streaking on the acidic silica plate.
-
Visualization: UV light (254 nm) should reveal the aromatic benzyl groups. Staining with an agent like potassium permanganate or ninhydrin can help visualize non-UV active impurities.
-
Interpretation: A single, well-defined spot is indicative of high purity. Multiple spots suggest the presence of impurities. Common impurities include unreacted starting materials or by-products like 1,4-dibenzylpiperazine, which is a known side-product in benzylpiperazine synthesis[1].
-
Troubleshooting & Purification Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on your initial assessment.
Caption: Decision workflow for purifying the target compound.
Part 2: Step-by-Step Purification Protocols
This section provides detailed experimental procedures. Always perform these operations in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).
Protocol 1: Recrystallization (Primary Method)
Recrystallization is the most effective method for purifying crystalline solids like hydrochloride salts. The principle is to dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. For amine hydrochlorides, polar protic solvents are often excellent choices. Isopropyl alcohol (IPA) is frequently cited as a suitable solvent for recrystallizing piperazine salts[2].
Materials:
-
Crude (S)-Benzyl 3-benzylpiperazine-1-carboxylate HCl
-
Isopropyl alcohol (2-Propanol), reagent grade
-
Diethyl ether or Ethyl acetate (as anti-solvent, optional), anhydrous
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of isopropyl alcohol (IPA), just enough to create a slurry.
-
Heating and Dissolution: Gently heat the slurry on a hot plate with stirring. Add more IPA in small portions until the solid completely dissolves. Causality: The goal is to create a saturated solution at the boiling point of the solvent. Adding too much solvent will reduce the final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the surface of the solution. If this fails, proceed to step 6.
-
Anti-Solvent Addition (Optional): Once at room temperature, slowly add a nonpolar "anti-solvent" like diethyl ether or ethyl acetate dropwise with swirling until the solution becomes persistently cloudy.[3] Causality: The hydrochloride salt is poorly soluble in these nonpolar solvents, and their addition reduces the overall solubility of the target compound, forcing it to crystallize.
-
Complete Crystallization: Place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation and yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold IPA, followed by a wash with cold diethyl ether. Causality: The cold IPA wash removes any remaining soluble impurities, while the ether wash helps to dry the crystals quickly.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Column Chromatography (Advanced Method)
If recrystallization fails to remove impurities that have similar solubility profiles, flash column chromatography is necessary. Because the target compound is a polar salt, modifications to standard silica gel chromatography are required to achieve good separation.
Materials:
-
Crude material adsorbed onto a small amount of silica gel
-
Silica gel for flash chromatography (230-400 mesh)
-
Chromatography column
-
Eluent: Dichloromethane (DCM) and Methanol (MeOH)
-
Additive: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Collection tubes/flasks
-
TLC setup for fraction analysis
Procedure:
-
Column Packing: Pack a chromatography column with silica gel as a slurry in a nonpolar solvent (e.g., hexane or DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or DCM/MeOH) and mix it with a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with your chosen mobile phase. A typical gradient elution for a compound of this polarity might be:
-
Start with 100% DCM to elute very nonpolar impurities.
-
Gradually increase the polarity by adding methanol. For example, move from 1% MeOH in DCM, to 2%, 5%, and up to 10%.
-
Crucially, add ~1% triethylamine or ammonium hydroxide to the mobile phase throughout the entire run. [4] Causality: The basic additive neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with your protonated amine salt. This minimizes peak tailing and improves the separation resolution.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to determine which contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine will also be removed under vacuum.
-
Final Product: The resulting purified product will be the free base. To regenerate the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete. Filter and dry the resulting hydrochloride salt.
Part 3: Purity Verification & Data Presentation
After purification, you must verify the purity of your (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride.
FAQ: How can I confirm the purity of my final product?
Answer: A combination of chromatographic and spectroscopic methods is the gold standard for purity confirmation.
-
HPLC Analysis: High-Performance Liquid Chromatography is the definitive method for quantitative purity analysis. A reverse-phase method is typically suitable.[5][6]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (MeCN), often with an acidic modifier like 0.1% formic acid or phosphoric acid to ensure good peak shape.[5]
-
Detection: UV detection at a wavelength where the benzyl groups absorb (e.g., 254 nm).
-
Result: A single sharp peak indicates high purity. The area percentage of this peak (e.g., >99%) provides a quantitative measure of purity.
-
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity of the molecule and identify any remaining impurities if they are present at levels of ~1% or higher.
The table below summarizes the expected outcomes for a pure sample versus an impure one.
| Analysis Technique | Pure Sample Result | Impure Sample Indication |
| Melting Point | Sharp range (e.g., 1-2 °C) | Broad range (> 3 °C), value lower than literature |
| TLC | Single, well-defined spot | Multiple spots, streaking |
| HPLC | Single major peak (>99% area) | Multiple peaks |
| ¹H NMR | Clean spectrum with correct integrations and couplings | Additional, unassignable peaks; incorrect integration ratios |
Troubleshooting Common Purification Issues
Q1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A: This usually happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
-
Solution 1: Add slightly more solvent to the hot mixture to ensure it is not overly saturated, then re-cool slowly.
-
Solution 2: Try a different solvent system. Use a solvent with a lower boiling point or a co-solvent (anti-solvent) system.
-
Solution 3: Decant the solvent from the oil, redissolve the oil in a minimal amount of fresh hot solvent, and attempt the crystallization again. The impurities may have been partially removed.
Q2: My yield after recrystallization is very low. How can I improve it?
A: Low yield is often due to using too much solvent or not cooling the solution sufficiently.
-
Solution 1: Ensure you are using the minimum amount of hot solvent required for dissolution.
-
Solution 2: After slow cooling to room temperature, always place the flask in an ice bath for at least an hour to maximize precipitation.
-
Solution 3: You can try to recover a second crop of crystals by partially evaporating the mother liquor (the liquid left after the first filtration) and re-cooling. Note that this second crop will likely be less pure than the first.
Q3: I see a persistent impurity with a similar Rf to my product on TLC. Recrystallization isn't working.
A: This is the classic scenario where column chromatography is required. The impurity has a very similar polarity and solubility profile to your product. Follow Protocol 2 for column chromatography, paying close attention to using a slow polarity gradient and a basic additive in your eluent to achieve the best possible separation.
References
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]
-
Svoboda, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]
-
ResearchGate. (2025). Analysis of Benzylpiperazine-like Compounds. [Link]
- Google Patents. (1959).
- Google Patents. (1969).
-
Academia.edu. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]
-
ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
Reddit. (2022). Amine workup. [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. [Link]
-
MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]
-
SWGDrug. (2005). BENZYLPIPERAZINE. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate. [Link]
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate hydrochloride. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. [Link]
- Google Patents. (2018). The preparation method of 1- benzyl -3- piperidone hydrochlorides. CN105622444B.
Sources
- 1. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Enhancing Solubility of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively solubilizing (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride for various assay formats. We will move beyond simple protocols to explain the physicochemical principles governing solubility, enabling you to troubleshoot and optimize your experimental setup with confidence.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses fundamental questions about the compound's properties, which are essential for diagnosing and solving solubility challenges.
Q1: What are the key structural features of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride that dictate its solubility?
A: The solubility of this molecule is a tale of two competing features. On one hand, it is a hydrochloride salt of a piperazine derivative. The piperazine ring system is a diprotic base, meaning its two nitrogen atoms can accept protons.[1] The hydrochloride salt form indicates that at least one of these nitrogens is protonated, conferring a positive charge and enhancing its affinity for polar solvents like water. This salt form is generally more water-soluble than the corresponding "free base".[2]
On the other hand, the molecule possesses two bulky, non-polar benzyl groups . These large lipophilic ("greasy") moieties dominate the structure, significantly reducing its overall aqueous solubility. Therefore, you are working with a compound that has a polar, salt-like "head" and a large, non-polar "tail," making its behavior in purely aqueous systems challenging.
Q2: Why is pH so critical for the solubility of this compound?
A: The pH of your solution directly controls the ionization state of the piperazine nitrogens, which is the primary driver of aqueous solubility.
-
At low pH (acidic): Both nitrogen atoms on the piperazine ring will be protonated, resulting in a dicationic species (charge of +2). This form is the most polar and will exhibit the highest solubility in aqueous buffers.
-
At neutral pH (~7): A significant portion of the molecules will exist as the monoprotonated hydrochloride salt (charge of +1), but equilibrium with the less soluble, neutral free base form will exist.
-
At high pH (basic): The compound will be deprotonated to its neutral free base form. With the ionic "handle" removed, the lipophilic nature of the benzyl groups will cause the molecule to become very poorly soluble in water, likely leading to precipitation.[3]
Understanding the pKa values of the piperazine moiety is key to predicting solubility at a given pH.[1]
Part 2: Troubleshooting Guide - Common Solubility Issues
This section provides a direct, question-and-answer formatted guide to resolving specific problems you may encounter during your experiments.
Issue 1: "My compound won't dissolve when I add it directly to my aqueous assay buffer."
-
Underlying Cause: The thermodynamic solubility of the compound in your final assay buffer is too low. The large benzyl groups prevent effective solvation by water molecules alone, even with the hydrochloride salt present.
-
Primary Solution: Utilize an Organic Co-solvent for Stock Preparation. The standard and most effective industry practice is to first prepare a highly concentrated stock solution in a 100% organic solvent and then dilute this stock into your final assay medium.
-
Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions of poorly soluble compounds for cell-based and biochemical assays.
-
Alternative Solvents: If DMSO is incompatible with your assay, other options include Ethanol (EtOH), Methanol (MeOH), or N,N-Dimethylformamide (DMF).
-
Issue 2: "My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute the stock into my aqueous buffer."
-
Underlying Cause: This is a classic phenomenon known as "shock precipitation" or "fall-out".[4] When the highly concentrated DMSO stock is rapidly introduced into a large volume of an aqueous system, the local concentration of the compound momentarily exceeds its solubility limit before the DMSO can disperse. This causes the compound to crash out of solution.
-
Solution Workflow:
-
Limit Final Co-solvent Concentration: First, ensure the final concentration of your organic solvent (e.g., DMSO) in the assay is as low as possible, typically well below 1% (v/v), to minimize effects on biological systems.
-
Employ Step-wise (Serial) Dilution: Do not add the concentrated stock directly to your final volume. Instead, perform one or more intermediate dilution steps in your assay buffer. This gradual reduction in DMSO concentration allows the compound to equilibrate and remain solvated.[4] See the detailed protocol below.
-
Use Physical Dissolution Aids: After dilution, ensure rapid and complete mixing. Vortexing the solution vigorously immediately after adding the compound stock can help disperse it before it has a chance to precipitate.[2]
-
Consider Temperature: Gently warming the assay buffer to 37°C before adding the compound stock can sometimes improve solubility. However, be cautious of compound stability at elevated temperatures.[2][4]
-
Issue 3: "The solution looks clear at first, but I see precipitate or crystals forming in my 96-well plate after a few hours of incubation."
-
Underlying Cause: You have created a supersaturated, kinetically-trapped solution that is not thermodynamically stable. While the compound appeared to dissolve initially (likely aided by the residual co-solvent and vigorous mixing), it is present at a concentration above its true equilibrium solubility limit in your final assay buffer. Over time, the molecules self-assemble and precipitate out to reach a lower energy state.[5]
-
Solution Workflow:
-
Determine the Thermodynamic Solubility: You must find the maximum stable concentration of your compound in the final assay buffer (containing the final percentage of co-solvent). A simple experimental protocol to estimate this is provided below.
-
Work Below the Solubility Limit: Once you have determined the approximate solubility limit, ensure your highest assay concentration is at or below this value to prevent time-dependent precipitation and ensure reliable data.
-
Re-evaluate Co-solvent Percentage: If the required assay concentration is above the determined solubility limit, you may need to cautiously increase the final percentage of the organic co-solvent (e.g., from 0.5% to 1.0% DMSO), while being mindful of its potential impact on your assay.
-
Part 3: Key Protocols & Methodologies
These step-by-step protocols provide a reliable framework for handling (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Accurately weigh the required amount of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.[2]
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Step-wise Dilution to Avoid Precipitation
This protocol describes the dilution of a 10 mM DMSO stock to a final concentration of 10 µM in an assay buffer, ensuring the final DMSO concentration is 0.1%.
-
Prepare an intermediate dilution tube. Add 98 µL of your final assay buffer to a sterile microcentrifuge tube.
-
Add 2 µL of your 10 mM DMSO stock solution to this tube.
-
Immediately cap and vortex the tube vigorously for 10-15 seconds. This creates a 200 µM intermediate solution in 2% DMSO.
-
Add 5 µL of this 200 µM intermediate solution to 95 µL of assay buffer in the well of your assay plate.
-
Mix thoroughly by pipetting up and down. This yields your final 10 µM concentration in 0.1% DMSO.
Protocol 3: Estimating Thermodynamic Solubility in Assay Buffer
-
Prepare a series of dilutions of your compound in your final assay buffer (including the final co-solvent percentage, e.g., 0.5% DMSO) to cover a range of concentrations (e.g., 1 µM to 100 µM).
-
Incubate these solutions under your exact assay conditions (e.g., in a 96-well plate at 37°C).
-
Visually inspect for precipitation or turbidity under a microscope at several time points (e.g., 1 hr, 4 hr, 24 hr).
-
The highest concentration that remains clear and free of precipitate after the longest time point is your approximate thermodynamic solubility limit under those conditions.
Part 4: Data Summary & Visual Workflows
Table 1: Recommended Solvents and Co-solvent Systems
| Solvent System | Role | Recommended Starting % (v/v) in Final Medium | Key Considerations |
| DMSO | Primary Stock Solvent | < 1% | Gold standard for initial solubilization. Can be toxic to some cell lines at >1%. |
| Ethanol | Stock or Co-solvent | < 1-2% | Less toxic than DMSO for some applications but may be less effective at solubilizing highly lipophilic compounds. |
| Methanol | Stock Solvent | < 1% | Effective solvent but generally more volatile and toxic than ethanol.[3] |
| DMF | Stock Solvent | < 0.5% | Powerful solvent, but higher potential for assay interference and toxicity. Use with caution. |
Visual Workflows (Graphviz)
Caption: Troubleshooting workflow for compound precipitation.
Sources
Preventing decomposition of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride during storage
Prepared by the Office of Senior Application Scientists
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride to prevent its chemical decomposition. By understanding the molecule's inherent vulnerabilities and adhering to best practices, users can ensure the long-term integrity and reliability of this critical reagent in their experiments.
Understanding the Molecule's Vulnerabilities
To effectively prevent decomposition, it is crucial to first understand the chemically labile points within the structure of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride. The molecule's stability is primarily influenced by two key features: the benzyl carbamate (Cbz or Z group) and the hydrochloride salt of the piperazine ring.
-
Benzyl Carbamate (Cbz Group): The Cbz group is a common amine protecting group in organic synthesis.[1] While robust, it is susceptible to cleavage under specific conditions. The primary pathway of degradation for this functional group is hydrogenolysis , where the carbon-oxygen bond is cleaved by hydrogen, often in the presence of a metal catalyst (like Palladium).[2] While catalytic conditions are typically required, slow degradation can occur over time in the presence of reducing agents or certain metal contaminants. It is also sensitive to strong acidic or basic conditions, which can lead to hydrolysis.[3]
-
Piperazine Hydrochloride Salt: The hydrochloride salt enhances the compound's stability and solubility in water compared to its freebase form.[4] However, amine hydrochlorides, including piperazine derivatives, are often hygroscopic , meaning they readily absorb moisture from the air.[4][5][6] The presence of absorbed water can act as a medium for hydrolytic decomposition of the Cbz group and may lead to physical changes in the material, such as clumping or deliquescence.
Troubleshooting Guide: Diagnosing and Solving Storage Issues
This section addresses specific issues you may encounter, providing explanations and actionable solutions in a question-and-answer format.
Q1: I received a new batch of the compound, and it appears as a fine, white, free-flowing powder. What is the first thing I should do?
A1: Upon receipt, it is critical to establish a baseline for the compound's purity and to store it under optimal conditions immediately.
-
Immediate Action: Visually inspect the material for any discoloration (e.g., yellowing) or clumping, which could indicate initial degradation or moisture absorption.
-
Best Practice Workflow: Follow a strict receiving protocol. A portion of the sample should be taken for initial analytical quality control (QC), such as HPLC analysis, to determine its initial purity. The remaining bulk material should be immediately transferred to a secure, controlled-environment storage location.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and place it in a desiccator at the recommended temperature.[7][8]
Below is a recommended workflow for handling a new shipment:
Caption: Potential decomposition pathways of the title compound.
Best Practices for Proactive Storage & Handling
Adhering to the following guidelines will maximize the shelf-life and preserve the integrity of your (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride.
| Parameter | Optimal Condition | Poor Condition (Risk of Decomposition) | Rationale |
| Temperature | -20°C [9] | Room Temperature or cycling temperatures | Low temperatures significantly reduce the rate of chemical reactions, including hydrolysis and hydrogenolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Ambient Air | An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. [8] |
| Humidity | Dry / Desiccated | Ambient Humidity | The hydrochloride salt is hygroscopic; moisture absorption is a primary initiator of decomposition. [4][5][6] |
| Light | Protected from Light (Amber Vial) | Exposure to UV or direct light | While not the primary risk, prolonged light exposure can provide the energy to initiate radical-based decomposition pathways. [7][9] |
| Container | Tightly Sealed, PTFE-lined Cap | Loosely sealed, non-borosilicate glass | Prevents moisture and air ingress. Inert glass prevents leaching of metal ions that could catalyze degradation. |
Analytical Protocol: HPLC Purity Monitoring
A self-validating system requires you to periodically check the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. [10] Objective: To determine the purity of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride and detect any degradation products.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
-
(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride sample
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard (~0.1 mg/mL) using the same diluent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm and 254 nm
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
System Suitability: Ensure the analytical run is valid by checking parameters like peak shape (tailing factor) and reproducibility of replicate injections.
Frequently Asked Questions (FAQs)
Q: Is it better to store the compound as a solid or in solution? A: For long-term storage, the solid form is vastly superior. Storing it in solution, especially in protic solvents like methanol or water, will dramatically accelerate hydrolysis. If you must prepare a stock solution, make it fresh and use it within a short period. For short-term storage of solutions, use an anhydrous aprotic solvent and store at -80°C. [9] Q: Can I store the compound in a standard freezer? A: Yes, a standard laboratory freezer at -20°C is appropriate. Avoid "frost-free" freezers that have temperature cycles, as these can cause the compound to thaw and refreeze repeatedly, which can introduce moisture.
Q: My compound is several years old, but looks fine. Is it still good to use? A: Visual inspection is insufficient. Chemical degradation can occur without obvious physical changes. Before using any aged reagent, you must re-analyze its purity using a validated method like the HPLC protocol described above to ensure it meets the requirements for your experiment.
Q: Why is the hydrochloride salt used instead of the freebase? A: The freebase form, with its two secondary amine groups, is more reactive and susceptible to degradation (e.g., by reacting with atmospheric carbon dioxide). [11]Converting it to a hydrochloride salt increases its stability, improves its handling characteristics as a crystalline solid, and often enhances its solubility in polar solvents. [4]
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82044, Piperazine, hydrochloride. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. [Link]
-
Reis, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Adamowicz, P., & Kała, M. (2011). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Hagiwara, D., et al. (2003). Efficient Detachment of N-Benzyl Carbamate Group. Chemical and Pharmaceutical Bulletin. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7578289, (S)-Benzyl 3-methylpiperazine-1-carboxylate. PubChem. [Link]
-
ScienceAsia. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. PubChem. [Link]
-
University of Glasgow. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
Temperature control in the synthesis of (S)-Benzyl 3-benzylpiperazine-1-carboxylate HCl
Welcome to the technical support resource for the synthesis of (S)-Benzyl 3-benzylpiperazine-1-carboxylate HCl. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature control throughout this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind each thermal parameter, ensuring you can achieve high yield, high purity, and excellent stereochemical integrity in your experiments.
I. Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on temperature as a root cause and providing actionable solutions.
Q1: My final yield is consistently low after the N-protection step. What temperature-related factors could be responsible?
A1: Low yield in the N-protection (carbamoylation) step is frequently linked to improper temperature management. The reaction of (S)-3-benzylpiperazine with benzyl chloroformate (Cbz-Cl) is highly exothermic.
-
Cause 1: Reagent Degradation. Benzyl chloroformate is thermally labile and can decompose, especially in the presence of moisture or nucleophiles, at elevated temperatures.[1][2] Running the reaction above room temperature, or allowing the initial exothermic reaction to proceed unchecked without external cooling, can significantly reduce the amount of active reagent available for the desired transformation. Vigorous decomposition can occur at temperatures approaching its flash point (~80°C).[2]
-
Cause 2: Uncontrolled Exotherm. Failure to pre-cool the reaction vessel to 0-5°C before the slow addition of Cbz-Cl can cause a rapid temperature spike. This can lead to the formation of intractable byproducts and degradation of both starting material and product.
-
Solution Protocol:
-
Dissolve the (S)-3-benzylpiperazine and a suitable base (e.g., NaHCO₃, Et₃N) in the chosen solvent (e.g., DCM, THF).
-
Cool the stirred solution to 0-5°C using an ice-water bath. Ensure the internal temperature is stable before proceeding.
-
Add the benzyl chloroformate dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the prescribed time (typically 2-4 hours), monitoring by TLC or LC-MS.
-
Q2: I am observing a significant amount of a higher molecular weight impurity, likely the di-acylated piperazine. How can I suppress this side reaction?
A2: The formation of N¹,N⁴-bis(benzyloxycarbonyl)-3-benzylpiperazine is a classic example of a temperature- and rate-dependent side reaction. The two nitrogen atoms in the piperazine ring have different steric environments and nucleophilicity, but this selectivity can be lost under suboptimal conditions.
-
Mechanism & Causality: The N1 nitrogen is generally less sterically hindered than the N4 nitrogen (adjacent to the bulky benzyl group at C3). At low temperatures (0-5°C), the reaction kinetics favor the selective acylation of the more accessible N1 position. As the temperature increases, the activation energy barrier for the reaction at the more hindered N4 site is more easily overcome, leading to a loss of selectivity and the formation of the di-substituted byproduct.
-
Troubleshooting Steps:
-
Strict Temperature Control: The most critical factor is maintaining a low temperature (0-5°C) during the Cbz-Cl addition. This maximizes the kinetic difference in reactivity between the two nitrogen atoms.
-
Slow Addition Rate: Add the Cbz-Cl solution very slowly (e.g., over 30-60 minutes). This keeps the instantaneous concentration of the electrophile low, further favoring reaction at the more nucleophilic N1 site.
-
Stoichiometry: Use a slight excess, but not a large excess, of the piperazine starting material relative to the Cbz-Cl (e.g., 1.05 to 1.1 equivalents of piperazine) to ensure the complete consumption of the acylating agent.
-
Logical Flow: Troubleshooting Impurity Formation
Caption: Troubleshooting decision tree for di-acylation.
Q3: The final HCl salt is oily and difficult to crystallize. Could temperature control during its formation be the issue?
A3: Yes, temperature control during salt formation and crystallization is critical for obtaining a pure, crystalline solid.
-
Cause 1: Supersaturation Shock. Adding the HCl solution too quickly or at too warm a temperature can lead to rapid, uncontrolled precipitation ("crashing out") instead of ordered crystal growth. This often traps solvent and impurities, resulting in an oil or an amorphous solid.
-
Cause 2: Insufficient Cooling. Crystallization is a thermodynamically controlled process. If the solution is not cooled sufficiently or for a long enough period, the product may remain dissolved or form an unstable supersaturated solution.
-
Recommended Crystallization Protocol:
-
After workup, dissolve the purified free-base of (S)-Benzyl 3-benzylpiperazine-1-carboxylate in a suitable solvent like isopropanol (IPA) or ethyl acetate (EtOAc).
-
Cool the solution to 0-5°C.
-
Slowly add a stoichiometric amount (1.0 eq) of HCl solution (e.g., 2M HCl in IPA) dropwise with vigorous stirring.
-
Observe for the onset of precipitation. If it becomes very thick, a small amount of additional cold solvent can be added.
-
Once the addition is complete, stir the slurry at 0-5°C for at least 1-2 hours to allow for complete crystallization.
-
Collect the solid by filtration and wash with a small amount of the cold solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature profile for the entire synthesis, from N-protection to salt formation?
A1: The ideal temperature profile involves distinct stages of cooling and controlled warming.
| Step | Stage | Temperature Range (°C) | Rationale |
| 1. N-Protection | Reagent Addition (Cbz-Cl) | 0 to 5 °C | Controls exotherm, maximizes selectivity for mono-acylation, prevents reagent degradation.[3] |
| Reaction | 5 to 25 °C (slow warm-up) | Allows the reaction to proceed to completion at a controlled rate. | |
| 2. Workup | Aqueous Wash | < 25 °C | Minimizes potential for hydrolysis or product degradation. |
| 3. Salt Formation | HCl Addition | 0 to 5 °C | Promotes controlled precipitation and ordered crystal growth, preventing oiling out. |
| Crystallization/Slurry | 0 to 5 °C | Maximizes recovery of the crystalline product from the mother liquor. | |
| 4. Drying | Vacuum Oven | 40 to 50 °C | Removes residual solvent without causing thermal degradation of the final product. |
Q2: How does temperature impact the stereochemical integrity at the C3 position?
A2: While the Cbz-protection step itself is unlikely to cause racemization, the synthesis of the (S)-3-benzylpiperazine precursor can be sensitive to temperature. If the precursor synthesis involves steps like reductive amination from a chiral aldehyde or ketone, elevated temperatures can sometimes lead to side reactions or epimerization, particularly if harsh acidic or basic conditions are used.[4][5] For the Cbz-protection step, using a mild base (e.g., NaHCO₃) and low temperatures minimizes the risk of any unwanted side reactions that could potentially affect the chiral center.[3]
Q3: What are the best practices for monitoring the internal temperature of the reaction?
A3: Accurate temperature monitoring is non-negotiable. Always use a calibrated digital thermometer with the probe immersed in the reaction mixture, ensuring it does not touch the walls of the flask. Do not rely on the temperature of the external cooling bath, as the internal temperature can be significantly different, especially during exothermic additions.
III. Experimental Workflow & Protocol
This section provides a validated, step-by-step protocol emphasizing the critical temperature control points.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow with temperature checkpoints.
Detailed Protocol: N-Protection and HCl Salt Formation
-
Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, and a nitrogen inlet, add (S)-3-benzylpiperazine (1.0 eq).
-
Dissolution: Add dichloromethane (DCM, ~10 volumes) and triethylamine (1.2 eq). Stir under a nitrogen atmosphere until all solids dissolve.
-
Initial Cooling: Place the flask in an ice-water bath and cool the solution until the internal temperature is stable between 0°C and 5°C .
-
Reagent Addition: Prepare a solution of benzyl chloroformate (0.98 eq) in DCM (~2 volumes). Using a dropping funnel, add this solution to the reaction mixture dropwise over 30-45 minutes. Crucially, monitor the internal thermometer to ensure the temperature does not rise above 10°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25°C). Stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., 10% MeOH in DCM).
-
Workup: Cool the mixture again to ~10°C. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 40°C .
-
Purification: Purify the crude free base via flash column chromatography if necessary to remove any di-acylated product or unreacted starting material.
-
Salt Formation: Dissolve the purified oil in isopropanol (~5 volumes). Cool the solution in an ice bath to 0-5°C .
-
Precipitation: Slowly add 2M HCl in isopropanol (1.0 eq) dropwise. A white precipitate should form.
-
Crystallization: Stir the resulting thick slurry at 0-5°C for an additional 1-2 hours.
-
Isolation: Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and dry in a vacuum oven at 45°C to a constant weight.
IV. References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination reaction temperature. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Reddy, K. L., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 20(10), 18836–18851. [Link]
-
Freeman, S. E., & Davis, B. E. (2014). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 20, 191-203. [Link]
-
Cymerman Craig, J., & Young, R. J. (1955). 1-benzylpiperazine. Organic Syntheses, 35, 18. [Link]
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. guidechem.com [guidechem.com]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
The Strategic Derivatization of (S)-Benzyl 3-benzylpiperazine-1-carboxylate: A Comparative Guide to Unlocking Novel CNS-Active Scaffolds
For the discerning researcher in drug discovery, the piperazine scaffold is a familiar and trusted ally. Its prevalence in centrally active pharmaceuticals is a testament to its privileged structure, offering a unique combination of synthetic tractability and desirable pharmacokinetic properties.[1] However, the vast chemical space occupied by piperazine derivatives demands a nuanced understanding of how subtle structural modifications can dramatically alter biological activity. This guide provides an in-depth comparison of derivatives synthesized from the chiral building block, (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride , with other notable piperazine-based compounds. We will explore the rationale behind synthetic choices, present illustrative comparative data, and provide actionable experimental protocols for the evaluation of novel chemical entities targeting key CNS receptors.
The Piperazine Moiety: A Cornerstone of CNS Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a recurring motif in a multitude of clinically successful drugs.[2] Its utility stems from several key features:
-
Synthetic Versatility: The two nitrogen atoms serve as convenient handles for introducing a wide array of substituents, allowing for the fine-tuning of steric and electronic properties.[1]
-
Physicochemical Properties: The basic nature of the piperazine nitrogens often imparts favorable aqueous solubility, a critical parameter for drug delivery and formulation. Judicious modification can modulate lipophilicity (LogP) and metabolic stability, key determinants of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4]
-
Pharmacological Privilege: The piperazine scaffold has demonstrated a remarkable ability to interact with a diverse range of biological targets, particularly G-protein coupled receptors (GPCRs) and transporters in the central nervous system.[2] Many antipsychotic and antidepressant medications feature a piperazine ring, which is often crucial for their interaction with dopamine and serotonin receptors.[1]
(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride: A Chiral Gateway to Novelty
While simple N-substituted piperazines like N-benzylpiperazine (BZP) have been extensively studied, often in the context of their stimulant and psychoactive properties, the real value for therapeutic development lies in more complex, stereochemically defined structures.[5][6] This is where (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride emerges as a strategic starting material.
The key advantages of this building block are:
-
Stereochemical Control: The (S)-chirality at the 3-position is pre-defined. This is of paramount importance as stereoisomers of a drug can exhibit vastly different pharmacological activities and safety profiles.
-
Orthogonal Protection: The piperazine nitrogens are differentially protected. The N1-benzyloxycarbonyl (Cbz) group can be removed under specific conditions (e.g., hydrogenolysis), leaving the N4-benzyl group intact for initial derivatization, or vice-versa. This allows for controlled, stepwise synthesis of unsymmetrically disubstituted piperazines.
-
Structural Scaffolding: The benzyl group at the 3-position provides a lipophilic anchor that can be oriented into specific binding pockets of target proteins.
The general workflow for leveraging this intermediate is outlined below:
Figure 1: General workflow for the synthesis and evaluation of novel derivatives from (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride.
Comparative Analysis: A Hypothetical Case Study Targeting Dopamine D2 and Serotonin 5-HT2A Receptors
To illustrate the strategic advantage of using our chiral starting material, we will consider a hypothetical library of derivatives designed to target the Dopamine D2 (D2R) and Serotonin 5-HT2A (5-HT2AR) receptors. These receptors are of significant interest in the development of atypical antipsychotics and other CNS therapies.[1][7] The goal is to modulate the affinity and selectivity for these two key receptors through systematic derivatization at the N4 position.
For this case study, we will synthesize a small library of compounds from the deprotected intermediate, (S)-3-benzylpiperazine, via two common synthetic routes: N-acylation and reductive amination.[8]
Figure 2: Synthetic routes for the derivatization of (S)-3-benzylpiperazine.
Illustrative Performance Data
The following table presents a plausible dataset that one might generate when comparing our newly synthesized derivatives (Compound A and Compound B) with known piperazine-containing compounds: the archetypal stimulant N-benzylpiperazine (BZP) and a simplified arylpiperazine derivative. This data is for illustrative purposes and is based on established structure-activity relationship trends in the literature.[9]
| Compound | Structure | D2R Binding Affinity (Ki, nM) | 5-HT2AR Binding Affinity (Ki, nM) | D2R/5-HT2AR Selectivity Ratio | cLogP | Microsomal Stability (T½, min) |
| N-Benzylpiperazine (BZP) | Simple N-benzyl derivative | > 1000 | 850 | ~1 | 2.1 | > 60 |
| 1-(4-chlorophenyl)piperazine | Arylpiperazine | 150 | 25 | 0.17 | 2.8 | 45 |
| Compound A | N-acylated (S)-3-benzylpiperazine derivative (hypothetical) | 85 | 5.2 | 0.06 | 3.5 | 30 |
| Compound B | N-benzylated (S)-3-benzylpiperazine derivative (hypothetical) | 15 | 45 | 0.33 | 4.1 | 22 |
Table 1: Illustrative comparative data for piperazine derivatives.
Interpretation and Causality
The data in Table 1, though hypothetical, is designed to reflect key principles of piperazine SAR:
-
N-Benzylpiperazine (BZP): As a simple derivative, BZP shows weak affinity for both D2R and 5-HT2AR, consistent with its known pharmacology as a non-selective monoamine releaser.[6] Its relatively low lipophilicity and high metabolic stability are also in line with published data.[1]
-
1-(4-chlorophenyl)piperazine: The introduction of an aryl group directly onto the piperazine nitrogen often imparts higher affinity for serotonergic receptors.[2] The electron-withdrawing chloro-substituent can further enhance this interaction, leading to a preference for 5-HT2AR over D2R.
-
Compound A (N-acylated derivative): The introduction of a benzoyl group at the N4 position, combined with the presence of the 3-benzyl group, creates a more complex and rigid structure. This could lead to a significant increase in affinity and selectivity for the 5-HT2AR. The amide bond may also introduce a hydrogen bond acceptor, which could be a key interaction in the 5-HT2AR binding pocket.[7] The increased lipophilicity and potentially lower metabolic stability are common consequences of such modifications.
-
Compound B (N-benzylated derivative): Reductive amination to introduce a substituted benzyl group at the N4 position can lead to potent D2R ligands.[9] The combination of the N-arylmethyl group and the 3-benzyl group could create a pharmacophore that fits well within the D2R binding site, leading to higher affinity and a shift in selectivity towards this receptor compared to Compound A. The increased lipophilicity is expected with the addition of another aromatic ring.
This comparative analysis demonstrates how the strategic derivatization of the (S)-3-benzylpiperazine core can be used to tune the pharmacological profile of the resulting compounds, steering them towards either D2R or 5-HT2AR selectivity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of such a comparative study, standardized and well-validated experimental protocols are essential.
Synthesis of (S)-N-(4-chlorobenzoyl)-3-benzylpiperazine (Illustrative Protocol for Compound A)
-
Deprotection of Starting Material: To a solution of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride (1.0 eq) in methanol, add Palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield (S)-3-benzylpiperazine.
-
N-Acylation: Dissolve the crude (S)-3-benzylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is adapted from standard methodologies in the field.
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2R antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~0.3 nM), and 50 µL of test compound solution.
-
Initiate the binding reaction by adding 50 µL of the receptor membrane suspension (5-10 µg protein per well).
-
For non-specific binding determination, use a high concentration of a known D2R antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add liquid scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
System: Pooled human liver microsomes (HLM).
-
Reaction Mixture: 1 mg/mL HLM, 100 mM potassium phosphate buffer (pH 7.4), and the test compound (1 µM).
-
Procedure:
-
Pre-incubate the test compound with HLM in the phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the half-life (T½) by plotting the natural logarithm of the percentage of remaining compound against time.
-
Conclusion: A Framework for Rational Design
This guide has demonstrated a systematic approach to leveraging the chiral intermediate (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride for the discovery of novel CNS-active agents. By understanding the inherent advantages of this scaffold and applying rational synthetic derivatization strategies, researchers can efficiently explore the chemical space around key pharmacological targets. The combination of targeted synthesis, robust in vitro screening, and a deep understanding of structure-activity relationships provides a powerful framework for lead optimization. The illustrative data and detailed protocols presented herein offer a self-validating system for researchers and drug development professionals to design and evaluate the next generation of piperazine-based therapeutics.
References
- CN1634901A - Process for preparing N-benzyl piperazine. Google Patents.
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]
-
Process for preparing N-benzyl piperazine. Patsnap Eureka. Available at: [Link]
-
N-BENZYLPIPERAZINE (Street Names: BZP, A2, Legal E or Legal X). First Circuit. Available at: [Link]
- WO1997010222A1 - Method for preparing piperazines. Google Patents.
-
BENZYLPIPERAZINE. SWGDrug. Available at: [Link]
-
Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. Available at: [Link]
-
Benzylpiperazine. Wikipedia. Available at: [Link]
-
Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Available at: [Link]
-
Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. MDPI. Available at: [Link]
-
Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. PubMed. Available at: [Link]
-
Structure-activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. PubMed. Available at: [Link]
-
Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
BZP/piperazines drug profile. European Union. Available at: [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]
-
Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. ResearchGate. Available at: [Link]
-
Structure–activity relationships of serotonin 5-HT2A agonists. ResearchGate. Available at: [Link]
-
Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]
-
Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. MDPI. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ca1.uscourts.gov [ca1.uscourts.gov]
- 6. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Profiling & Quality Control: (S)-Benzyl 3-benzylpiperazine-1-carboxylate
Topic: Spectroscopic comparison of (S)-Benzyl 3-benzylpiperazine-1-carboxylate and its precursors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The Criticality of Regiochemistry in Chiral Building Blocks
(S)-Benzyl 3-benzylpiperazine-1-carboxylate (hereafter Target-1 ) is a high-value chiral scaffold used frequently in the synthesis of peptidomimetics, GPCR ligands, and protease inhibitors. Its structural integrity relies on the precise regioselective protection of the piperazine ring.
The synthesis typically involves the reaction of (S)-2-benzylpiperazine (the Precursor) with benzyl chloroformate (Cbz-Cl) . Because the precursor contains two non-equivalent nitrogen atoms (N1 and N4), two regioisomers are possible. Target-1 represents the kinetic product (acylation at the less hindered N4 position, IUPAC renumbered to N1), while the thermodynamic or "blocked" isomer (acylation at the hindered N1 position) represents a critical impurity.
This guide provides a definitive spectroscopic comparison to distinguish the Target from its Precursor and its Regioisomeric Impurities , ensuring the "performance" of your analytical method is robust enough for GMP standards.
Chemical Identity & Precursor Landscape
To understand the spectroscopic data, we must first map the atom changes. Note the IUPAC renumbering that occurs upon acylation.
| Component | Chemical Name | Role | Structure Note |
| Precursor | (S)-2-Benzylpiperazine | Starting Material | Free amine. N1 is adjacent to Benzyl (hindered). N4 is remote (accessible). |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | Protecting Group | Electrophile. |
| Target | (S)-Benzyl 3-benzylpiperazine-1-carboxylate | Product | N4-acylated. The Cbz group is remote from the benzyl side chain. |
| Impurity | (S)-Benzyl 2-benzylpiperazine-1-carboxylate | Regioisomer | N1-acylated. The Cbz group is adjacent to the benzyl side chain. |
Visualizing the Regioselectivity Pathway
The following diagram illustrates the competitive pathways and the structural logic defining the Target vs. the Impurity.
Caption: Kinetic control favors the formation of the Target (N4-acylation), but thermodynamic equilibration or over-reaction can yield the Impurity.
Spectroscopic Performance Guide
The "performance" of Target-1 in downstream applications depends on its purity. The following sections detail how to spectroscopically validate the product against its precursors.
A. Nuclear Magnetic Resonance (NMR) Profiling
NMR is the gold standard for distinguishing the Target from the Regioisomer. The key diagnostic is the chemical shift of the chiral methine proton (H-2 in precursor, H-3 in target) .
Comparative Shift Table (1H NMR, CDCl3, 400 MHz)
| Proton Environment | Precursor: (S)-2-Benzylpiperazine | Target: (S)-1-Cbz-3-benzyl | Impurity: (S)-1-Cbz-2-benzyl |
| Chiral Methine (CH-Bn) | 2.80 - 2.95 ppm (Multiplet) | 2.85 - 3.00 ppm (Unchanged) | 4.10 - 4.40 ppm (Downfield Shift) |
| N-CH2 (Ring) | 2.60 - 3.00 ppm (Cluster) | 3.90 - 4.20 ppm (Broad, Cbz-N) | 2.80 - 3.20 ppm (Mixed) |
| Benzyl Side Chain (-CH2-Ph) | 2.45 - 2.60 ppm (Doublet of Doublets) | 2.50 - 2.65 ppm | 2.80 - 3.00 ppm |
| Aromatic (Cbz) | Absent | 7.30 - 7.40 ppm (Multiplet) | 7.30 - 7.40 ppm |
Mechanistic Insight:
-
Target (Remote Protection): The Cbz group is attached to N1 (originally N4). The chiral center is at C3. The electron-withdrawing effect of the carbamate does not strongly affect the chiral methine proton, which remains upfield (~2.9 ppm).
-
Impurity (Adjacent Protection): The Cbz group is attached to N1 (originally N1). The chiral center is at C2. The carbamate anisotropy and induction cause a massive downfield shift of the chiral methine to >4.0 ppm. This is the primary QC checkpoint.
B. Infrared Spectroscopy (IR) Fingerprinting
IR is used primarily to confirm the formation of the carbamate bond and the consumption of the specific secondary amine precursor.
-
Precursor: Shows a single broad N-H stretch (~3300 cm-1). No Carbonyl peak.
-
Target:
-
C=O Stretch: Strong band at 1690–1710 cm-1 (Urethane/Carbamate).
-
C-O Stretch: Distinct bands at 1250 cm-1.
-
N-H Stretch: Remains present (one secondary amine remains free), but shape changes due to loss of H-bonding symmetry.
-
C. Mass Spectrometry (MS) Logic
MS is useful for confirming molecular weight but poor for distinguishing regioisomers without fragmentation analysis.
-
Precursor (MW 176.26): [M+H]+ = 177.1.
-
Target (MW 310.39): [M+H]+ = 311.2.
-
Fragmentation: Loss of Cbz group (M-134) often regenerates the 177 peak in high-energy collisions.
-
-
Bis-Cbz Impurity (MW 444.5): [M+H]+ = 445. Look for this if you used excess Cbz-Cl.
Experimental Protocols
Protocol 1: Regioselective Synthesis of Target
Objective: Maximize Target formation over Impurity.
-
Preparation: Dissolve (S)-2-benzylpiperazine (1.0 eq) in DCM.
-
Temperature Control: Cool to -78°C or -10°C . Reason: Low temperature enhances kinetic selectivity for the unhindered N4.
-
Addition: Add Cbz-Cl (0.95 eq) dropwise over 60 minutes. Reason: Sub-stoichiometric addition prevents di-protection.
-
Base: Add TEA (1.1 eq) after Cbz-Cl addition is complete.
-
Workup: Wash with dilute NaHCO3. Dry organic layer.[1]
Protocol 2: Analytical QC Workflow
Objective: Validate batch purity.
Caption: Decision tree for validating the regiochemical purity of (S)-Benzyl 3-benzylpiperazine-1-carboxylate.
Performance Comparison Summary
| Feature | Precursor ((S)-2-Benzylpiperazine) | Target ((S)-1-Cbz-3-Benzyl) | Alternative/Impurity ((S)-1-Cbz-2-Benzyl) |
| Solubility | High in water/acid; Mod in DCM | High in DCM/EtOAc; Low in water | High in DCM |
| Chromatography (TLC) | Stays at baseline (polar) | Mid-RF (non-polar) | Similar RF to Target (hard to separate) |
| UV Absorbance | Weak (Benzyl only) | Strong (Benzyl + Cbz) | Strong |
| Stability | Oxidizes slowly in air | Stable solid | Stable |
| Chiral Integrity | Prone to racemization if heated | Stable | Stable |
Conclusion for Researchers: When substituting the precursor with the target product in your workflow, the most significant performance shift is the solubility profile (shift from aqueous-soluble amine to lipophilic carbamate) and the UV detectability (Cbz adds a strong chromophore, aiding HPLC monitoring).
References
-
Synthesis of Chiral Piperazines: Rossen, K., et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Tetrahedron Letters, 1995.
- Regioselectivity Rules: Jacobsen, E. N., et al. "Advanced Organic Chemistry: Reactions and Synthesis." Springer, 2007.
-
Spectroscopic Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Used for general benzylpiperazine shifts).
-
Protecting Group Strategies: Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition.
Sources
In Vitro vs. In Vivo Studies of Piperazine Compounds: A Comparative Technical Guide
Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Content Type: Technical Comparison & Experimental Guide.
Strategic Overview: The Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics ranging from anthelmintics (Piperazine citrate) to atypical antipsychotics (Aripiprazole) and designer stimulants (BZP, TFMPP).
For drug developers, the challenge lies in the translational gap . Piperazines often exhibit high affinity in vitro but display unpredictable in vivo profiles due to rapid metabolic clearance, active metabolites, and complex polypharmacology. This guide objectively compares the experimental utility of in vitro and in vivo platforms, providing protocols to bridge the correlation gap.
Comparative Analysis: In Vitro vs. In Vivo Utility[1]
| Feature | In Vitro Studies | In Vivo Studies |
| Primary Utility | High-throughput screening (HTS) of binding affinity ( | Assessment of bioavailability ( |
| Key Readouts | ||
| Piperazine Specifics | Identifies 5-HT/DA receptor selectivity; screens for CYP2D6 inhibition. | Reveals active metabolite effects (e.g., DBZP from BZP); captures synergistic toxicity. |
| Cost/Throughput | Low Cost / High Throughput. | High Cost / Low Throughput. |
| Limitation | Fails to predict metabolite-driven toxicity or blood-brain barrier (BBB) permeability. | Ethical constraints; species differences in CYP expression (Rat vs. Human). |
In Vitro Profiling: The Screening Phase
A. Receptor Binding & Functional Potency
Phenylpiperazines (e.g., TFMPP, mCPP) are potent non-selective serotonin receptor agonists. In vitro assays must distinguish between affinity (binding) and efficacy (activation), as many piperazines act as partial agonists.
-
Target: 5-HT
, 5-HT , and Dopamine D2 receptors. -
Critical Insight: A
of <10 nM is typically required for a lead candidate, but functional assays (GTP S) are essential to classify the compound as an agonist or antagonist.
B. Metabolic Stability (Microsomal Assay)
Piperazines are susceptible to N-oxidation and hydroxylation. Rapid in vitro clearance often kills a lead before in vivo testing.
Experimental Protocol 1: Microsomal Stability Assay
This protocol determines the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat) at 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (1 µM final concentration).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.
-
Initiation: Add Test Compound (1 µM) and initiate reaction with NADPH system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
Data Interpretation:
- min: High Clearance (Unstable). Likely requires structural modification (e.g., fluorine substitution on the phenyl ring) to block metabolic soft spots.
- min: Low Clearance (Stable). Proceed to in vivo PK.
In Vivo Characterization: The Validation Phase
A. Behavioral Pharmacology
Because piperazines often target CNS receptors, in vitro affinity does not guarantee psychoactive effects. The Blood-Brain Barrier (BBB) permeability is the great filter.
-
Locomotor Activity: Stimulants (BZP) increase ambulation; Serotonergic agents (TFMPP) often suppress it.
-
Drug Discrimination: The gold standard for assessing abuse liability (e.g., "Does this rat feel like it is on amphetamine?").
Experimental Protocol 2: Rodent Locomotor Activity Assay
This self-validating protocol assesses the psychostimulant or sedative profile of a lead compound.
Subject: Male Sprague-Dawley rats (250–300 g).
Apparatus: Open-field arena (
Step-by-Step Workflow:
-
Acclimatization: Place animals in the testing room 1 hour prior to the experiment (dim light, white noise).
-
Habituation: Place rat in the arena for 30 min to establish baseline activity (prevents novelty-induced hyperactivity).
-
Administration: Administer Test Compound (e.g., 5, 10, 20 mg/kg i.p.) or Vehicle (Saline).
-
Control: Amphetamine (1 mg/kg) as positive control for stimulation.
-
-
Recording: Immediately record horizontal (distance traveled) and vertical (rearing) activity for 60–120 min in 5-min bins.
-
Analysis:
-
Stimulant Profile: Sustained increase in horizontal activity >30 min post-injection.
-
Sedative/Serotonergic Profile: Immediate suppression of rearing and locomotion.
-
B. The "Active Metabolite" Trap
A major discrepancy in piperazine research is the In Vitro-In Vivo Disconnect .
-
Example:BZP (Benzylpiperazine) .[2]
-
In Vitro:[3][1][4][5][6][7][8] Moderate affinity for dopamine transporters.
-
In Vivo: Metabolizes to Active Metabolites (e.g., 4-OH-BZP) and minor amounts of DBZP (dibenzylpiperazine), which have distinct pharmacological profiles.
-
Implication: Toxicity studies using only the parent compound in vitro (hepatocytes) may underestimate the in vivo risk caused by metabolite accumulation.
-
Visualizing the Workflow & Mechanism
Diagram 1: Drug Development Decision Tree for Piperazines
This workflow illustrates the "Go/No-Go" decision gates based on the data types discussed.
Caption: Decision cascade for piperazine drug discovery. Note that stability testing precedes binding to filter out rapidly metabolized hits early.
Diagram 2: Serotonergic Signaling Pathway (Phenylpiperazines)
Many piperazines (e.g., TFMPP) act as non-selective 5-HT agonists. This diagram maps the signal transduction.
Caption: Mechanistic pathway of serotonergic piperazines. In vitro assays measure the Binding/G-protein step; in vivo assays measure the final Response.
References
-
Antia, U., et al. (2009).[8][9] "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants." Forensic Science International. Link
-
Baumann, M. H., et al. (2005).[10] "N-Substituted piperazines abused as designer drugs: neurobiology and behavior." Annals of the New York Academy of Sciences. Link
-
Arbo, M. D., et al. (2016).[2] "In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP)."[2] Archives of Toxicology. Link
-
Glennon, R. A., et al. (1986). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Pharmacology Biochemistry and Behavior. Link
-
BenchChem. (2025).[11] "In-vitro metabolic stability of Piperazin-2-one-d6: Protocols and Data." BenchChem Technical Guides. Link
Sources
- 1. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. admeshop.com [admeshop.com]
- 4. In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride. By understanding the potential hazards and implementing the correct safety protocols, you can ensure a secure laboratory environment and maintain the highest standards of scientific practice.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against chemical hazards relies on a multi-layered strategy that begins with engineering controls and culminates in the correct use of personal protective equipment. PPE should be considered the last line of defense, supplementing more robust safety measures.
| Hazard Category | Primary Engineering Control | Essential Personal Protective Equipment |
| Inhalation of Powder/Aerosol | Chemical Fume Hood | NIOSH-approved Respirator (e.g., N95 or higher) |
| Skin Contact | Closed System Handling (when feasible) | Chemical-resistant Gloves (Nitrile or Neoprene), Lab Coat, Full-length Pants |
| Eye and Face Contact | Splash Guards | Chemical Safety Goggles and Face Shield |
| Ingestion | Prohibited in Laboratory | N/A (Procedural Control) |
Step-by-Step PPE Protocol for Handling (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride
This protocol outlines the essential steps for donning and doffing PPE to minimize the risk of exposure.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
The "Why" Behind the "What": A Deeper Dive into PPE Selection
-
Respiratory Protection: As a powdered solid, (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride poses an inhalation risk.[3] A NIOSH-approved respirator, such as an N95 or a higher-rated cartridge respirator, is crucial to prevent the inhalation of fine particles. Always ensure your respirator has been properly fit-tested.
-
Eye and Face Protection: The hydrochloride salt form of this compound suggests it could be corrosive or irritating upon contact with mucous membranes. Chemical safety goggles are mandatory to protect against splashes and airborne particles.[4] A face shield should be worn over the goggles to provide an additional layer of protection for the entire face.[4][5]
-
Hand and Body Protection: Chemical-resistant gloves are essential to prevent skin absorption.[5][6] Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals. Ensure gloves are inspected for any signs of degradation before use and are removed properly to avoid contaminating your skin. A buttoned lab coat, worn over full-length pants and closed-toe shoes, protects against accidental spills.[6]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
Caption: Emergency response flowchart for accidental chemical exposure.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[7]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Responsible Stewardship
All waste containing (S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste.[9] Follow your institution's specific guidelines for chemical waste disposal. Place all contaminated materials in a designated, labeled, and sealed container.
By adhering to these protocols, you contribute to a culture of safety and ensure the responsible handling of this and other chemical reagents. Your diligence protects not only yourself but also your colleagues and the integrity of your research.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]
-
NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). Retrieved from [Link]
- Department of Chemical Engineering. (n.d.). Laboratory Operations and Safety Manual.
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. Retrieved from [Link]
- SWGDrug. (2005, June 1). BENZYLPIPERAZINE.
- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet.
-
Techno PharmChem. (n.d.). BENZYL BENZOATE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from a government chemical hazards website.
-
Chemsrc. (2025, August 21). Benzyl 1-piperazinecarboxylate | CAS#:31166-44-6. Retrieved from [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
-
Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. safelyio.com [safelyio.com]
- 6. engineering.rowan.edu [engineering.rowan.edu]
- 7. technopharmchem.com [technopharmchem.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
